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  • Product: 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
  • CAS: 1042793-43-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability-Indicating Workflows for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Target Audience: Analytical Chemists, Formulation Scientists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale The compound 1-(4-Aminopiperidin-1-yl)-2-et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Medicinal Chemistry Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

The compound 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS: 1042793-43-0) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Its molecular architecture combines a basic, nucleophilic 4-aminopiperidine core with a sterically accessible ethoxyacetamide moiety.

Understanding the physicochemical properties of this specific scaffold is critical. Research into has demonstrated that while the 4-aminopiperidine scaffold offers excellent membrane permeability, it requires careful optimization to mitigate rapid oxidative metabolism. Conversely, the incorporation of the ethoxyacetamide linkage is a deliberate design choice; comparative studies on have proven that 2-ethoxyacetamides possess significantly greater stability against metabolizing enzymes than traditional propenone linkages.

This guide provides a comprehensive framework for profiling the stability of this compound, detailing the causality behind its degradation pathways and providing a self-validating analytical protocol for laboratory use.

Molecular Architecture & Physicochemical Profiling

To accurately predict the chromatographic behavior and formulation stability of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, one must first analyze its quantitative physicochemical parameters. The high pKa of the primary amine dictates its solubility profile, rendering it highly water-soluble in acidic media but prone to organic partitioning at a high pH.

ParameterValue / DescriptionMechanistic Implication
Molecular Formula C₉H₁₈N₂O₂Defines the mass-to-charge ratio ([M+H]⁺ = 187.1 m/z) for MS detection.
Molecular Weight 186.25 g/mol Low molecular weight ensures high ligand efficiency in fragment-based drug design.
CAS Registry Number 1042793-43-0Primary identifier for commercial procurement and regulatory documentation.
Estimated pKa ~10.2 (Primary Amine)Exists almost entirely in a protonated state at physiological pH (7.4).
LogP (Calculated) ~0.5 to 0.8Amphiphilic nature; requires polar-embedded stationary phases for HPLC retention.
H-Bond Donors 1 (-NH₂)Facilitates target binding but acts as a primary site for oxidative degradation.
H-Bond Acceptors 4 (N, N, O, O)Enhances aqueous solubility but increases hygroscopicity in the solid state.

Chemical Stability & Degradation Pathways

The stability profile of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is governed by the independent reactivities of its three functional groups. When utilized in complex pharmacophores, such as , the 4-aminopiperidine core is known to be the primary metabolic liability.

  • The Primary Amine (N-Oxidation & Carbamylation): As a highly nucleophilic center, the primary amine is susceptible to rapid N-oxidation in the presence of reactive oxygen species (ROS). Furthermore, in the solid state, prolonged exposure to atmospheric CO₂ leads to the reversible formation of carbamate salts, which can alter the compound's dissolution rate and apparent molecular weight.

  • The Tertiary Amide (Hydrolysis): While the ethoxyacetamide linkage is highly resistant to neutral hydrolysis and enzymatic cleavage, it remains susceptible to acid/base-catalyzed hydrolysis at extreme pH levels, yielding 4-aminopiperidine and ethoxyacetic acid.

  • The Aliphatic Ether (Autoxidation): Although sterically hindered, the ether linkage can undergo radical-mediated autoxidation upon prolonged exposure to UV light and ambient oxygen, forming unstable hydroperoxides.

DegradationMechanisms Compound 1-(4-Aminopiperidin-1-yl) -2-ethoxyethan-1-one Amine Primary Amine Compound->Amine Site 1 Amide Tertiary Amide Compound->Amide Site 2 Ether Aliphatic Ether Compound->Ether Site 3 Deg1 Oxidative Metabolism & Carbamate Formation Amine->Deg1 O2 / CO2 Deg2 Acid/Base Hydrolysis (Extreme pH) Amide->Deg2 H2O / Heat Deg3 Peroxide Formation (Radical Mechanism) Ether->Deg3 UV / O2

Fig 1. Primary degradation pathways of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.

Experimental Workflows: Stability-Indicating Assay (SIA)

To accurately profile the degradation kinetics of this compound, a self-validating Stability-Indicating Assay (SIA) using LC-MS/MS is required.

Causality in Method Design

Because the primary aliphatic amine has a pKa of ~10.2, it exists in a protonated state under standard acidic chromatographic conditions. To prevent severe peak tailing caused by secondary interactions with residual silanols on the silica stationary phase, the mobile phase must be modified with 0.1% Formic Acid (pH ~2.7) and paired with an end-capped, polar-embedded C18 column. This ensures sharp peak symmetry and robust protonation for positive-ion electrospray ionization (ESI+).

Furthermore, the protocol incorporates a mandatory quenching step to ensure the trustworthiness of the data. Without immediate neutralization, residual stress agents (e.g., 0.1 N HCl or NaOH) would continue to hydrolyze the tertiary amide linkage while the sample resides in the autosampler tray. By employing an equimolar neutralization strategy, the system becomes self-validating: the observed degradation profile represents exactly the intended stress duration, eliminating analytical artifacts.

SIAWorkflow S1 1. Sample Prep (0.1 mg/mL in MeOH) S2 2. Forced Degradation (HCl, NaOH, H2O2, Heat) S1->S2 S3 3. Quenching & Neutralization (Self-Validating Step) S2->S3 Halt reaction at t=24h S4 4. LC-MS/MS Analysis (ESI+ MRM Mode) S3->S4 Inject 5 µL S5 5. Mass Balance & Degradant Profiling S4->S5 Data Processing

Fig 2. Self-validating workflow for the Stability-Indicating Assay (SIA).

Step-by-Step Protocol

Step 1: Stock Solution Preparation

  • Accurately weigh 10.0 mg of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.

  • Dissolve in 10 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

Step 2: Forced Degradation Matrix Prepare four separate 2 mL HPLC vials, each containing 100 µL of the stock solution:

  • Acid Stress: Add 900 µL of 0.1 N HCl.

  • Base Stress: Add 900 µL of 0.1 N NaOH.

  • Oxidative Stress: Add 900 µL of 3% H₂O₂.

  • Thermal/Control: Add 900 µL of LC-MS grade H₂O.

  • Incubate all vials at 60°C for exactly 24 hours.

Step 3: Quenching (Self-Validation Step)

  • Remove vials from the incubator and immediately place them in an ice bath for 5 minutes.

  • To the Acid Stress vial, add exactly 900 µL of 0.1 N NaOH to neutralize.

  • To the Base Stress vial, add exactly 900 µL of 0.1 N HCl to neutralize.

  • Dilute all samples 1:10 with Mobile Phase A prior to injection to prevent detector saturation and matrix effects.

Step 4: LC-MS/MS Acquisition

  • Column: Waters XBridge C18 (50 x 2.1 mm, 2.5 µm) or equivalent polar-embedded column.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Detection: ESI+ monitoring the parent ion [M+H]⁺ at m/z 187.1, transitioning to the major piperidine fragment at m/z 99.1.

Handling, Storage, and Formulation Considerations

To maintain the structural integrity of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one during long-term storage and formulation:

  • Atmospheric Protection: The compound must be stored under an inert atmosphere (Argon or dry Nitrogen) to prevent the primary amine from reacting with atmospheric CO₂ (carbamate formation).

  • Light Protection: Store in low-actinic (amber) glass vials at 2–8°C to arrest radical-mediated autoxidation of the ethoxy ether linkage.

  • Formulation pH: When formulating this compound for in vivo studies, maintain the vehicle pH between 4.5 and 6.5. This ensures the amine remains protonated (maximizing solubility) while avoiding the extreme acidic conditions that could slowly hydrolyze the tertiary amide over time.

References

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.[Link][1]

  • In vitro efficacy of 2,N-bisarylated 2-ethoxyacetamides against Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters.[Link][2]

  • Irreversible 4-Aminopiperidine Transglutaminase 2 Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

Crystal Structure Analysis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Complexes: From Synthesis to Supramolecular Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to numerous therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, integral to numerous therapeutic agents due to its ability to confer favorable pharmacokinetic properties and provide a versatile framework for molecular elaboration.[1][2][3] 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a key building block within this class, offering multiple coordination sites for the formation of complex molecular architectures. Understanding the precise three-dimensional structure of its complexes at the atomic level is paramount for rational drug design and the optimization of structure-activity relationships (SAR).[4][5] This technical guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from the synthesis and crystallization of target complexes to the collection, refinement, and detailed interpretation of single-crystal X-ray diffraction (SCXRD) data. By integrating field-proven experimental protocols with the causal reasoning behind methodological choices, this document serves as a robust resource for scientists aiming to leverage structural chemistry to accelerate drug discovery programs.

Introduction: The Nexus of Structure and Function

In modern drug development, the principle that molecular structure dictates function is fundamental.[4] High-resolution structural data provides an unambiguous blueprint of a molecule, revealing its conformation, stereochemistry, and the intricate network of non-covalent interactions that govern its behavior in a biological system.[6][7] X-ray crystallography remains the gold standard for this purpose, offering unparalleled atomic-level detail that informs lead optimization, elucidates binding modes, and guides the development of safer, more effective therapeutics.[5][8]

The 4-aminopiperidine moiety is of particular interest. Its rigid, chair-like conformation allows for the precise positioning of substituents in axial and equatorial orientations, which can be critical for high-affinity binding to biological targets such as kinases or viral proteins.[1][9] The title compound, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, exemplifies this versatility. It possesses three potential coordination sites: the primary amine on the piperidine ring, the tertiary amide nitrogen, and the carbonyl oxygen, making it an excellent candidate for forming stable metal complexes or co-crystals with targeted co-formers. This guide will illuminate the process of characterizing such complexes, transforming a synthesized powder into a refined crystal structure with actionable insights for drug development.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target material and, crucially, the growth of high-quality single crystals. Crystallization is often the primary bottleneck in SCXRD analysis, as it requires inducing a highly ordered, three-dimensional lattice from a disordered solution, melt, or vapor.[10][11]

General Synthesis of a Representative Metal Complex

A common application is the formation of a coordination complex with a biologically relevant metal, such as zinc. The following is a representative protocol for the synthesis of a hypothetical complex, Dichloro[1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one]zinc(II).

Experimental Protocol: Synthesis

  • Ligand Dissolution: Dissolve 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a clean, dry round-bottom flask.

  • Metal Salt Addition: In a separate flask, dissolve anhydrous zinc(II) chloride (ZnCl₂) (1.0 eq) in a minimal amount of anhydrous methanol.

  • Complexation: Add the ZnCl₂ solution dropwise to the stirring ligand solution at room temperature. A white precipitate may form immediately.

  • Reaction: Stir the resulting suspension at room temperature for 4-6 hours to ensure complete complex formation.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted starting materials, and dry under vacuum.

Scientist's Note (Causality): Anhydrous solvents are used to prevent the coordination of water molecules to the metal center, which could lead to the formation of undesired hydrated species. Methanol is chosen for its ability to dissolve both the organic ligand and the inorganic salt.

Protocols for Single Crystal Growth

Obtaining diffraction-quality single crystals (typically 0.1-0.3 mm in size with sharp edges and no visible fractures) is an exercise in controlling supersaturation.[12] The goal is to allow molecules to slowly and methodically arrange themselves into a crystal lattice. Below are three reliable methods.[13][14]

Protocol 1: Slow Solvent Evaporation This is the simplest crystallization technique.

  • Dissolve the synthesized complex in a suitable solvent or solvent mixture until saturation is approached.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, pierced with a few small holes using a needle, to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Rationale: The ideal solvent is one in which the compound is moderately soluble. If solubility is too high, it will not crystallize; if too low, it will precipitate as a powder. The slow evaporation gradually increases the concentration, leading to a state of supersaturation that encourages slow, ordered crystal growth.

Protocol 2: Vapor Diffusion This method is highly effective for small quantities of material.

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., methanol or dimethylformamide).

  • Place this solution in a small, open inner vial.

  • Place the inner vial inside a larger, sealable outer vial (the "jar") that contains a larger volume of a volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or pentane).

  • Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.

Protocol 3: Liquid-Liquid Diffusion (Layering) This technique is useful when the compound is sensitive or when vapor diffusion is too rapid.

  • Dissolve the compound in a dense, "good" solvent (e.g., dichloromethane or chloroform).

  • Carefully layer a less dense, miscible anti-solvent (e.g., hexane or ethanol) on top of the solution, minimizing mixing at the interface. This can be done by slowly trickling the anti-solvent down the side of the vial.

  • Seal the vial and leave it undisturbed. Crystallization will occur at the interface as the solvents slowly mix.

Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once a suitable crystal is obtained, the process of determining its structure begins. The SCXRD workflow is a multi-step process that converts the diffraction pattern generated by the crystal into a refined 3D atomic model.[15][16][17]

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection crystal->data_collection Crystal on Goniometer processing 3. Data Processing (Indexing, Integration, Scaling) data_collection->processing Raw Diffraction Images solution 4. Structure Solution (Solving the Phase Problem) processing->solution HKL file (Intensities) refinement 5. Structure Refinement (Model Optimization) solution->refinement Initial Atomic Model refinement->solution Re-evaluation if needed validation 6. Validation & Analysis refinement->validation Refined Structure (CIF)

Figure 1: A schematic overview of the single-crystal X-ray diffraction workflow, from crystal mounting to final structure validation.

Step-by-Step Methodology

1. Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling it in a stream of cold nitrogen gas (100 K).

Rationale: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam and improves the quality of the diffraction data by reducing atomic thermal vibrations.

2. Data Collection: The mounted crystal is centered in the X-ray beam of a diffractometer. A series of diffraction images are collected as the crystal is rotated.[12][18][19] The resulting pattern of spots contains information about the crystal's unit cell and the arrangement of atoms within it.

3. Data Processing: Software is used to process the raw images.[16][17]

  • Indexing: The positions of the diffraction spots are used to determine the unit cell dimensions (a, b, c, α, β, γ) and the crystal lattice type.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: Data from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final file of unique reflection intensities (an HKL file).

4. Structure Solution: The primary challenge in crystallography is the "phase problem": the phases of the X-ray waves are lost during the experiment, yet they are essential for calculating the electron density map.[20] For small molecules, this is typically solved using Direct Methods, which are mathematical algorithms that use statistical relationships between the measured intensities to estimate the initial phases.

5. Structure Refinement: The initial model from the structure solution is an approximation. Refinement is an iterative process of optimizing the atomic positions, atomic displacement parameters (which model thermal vibration), and other variables to improve the agreement between the observed diffraction data and the data calculated from the model.[21][22] This is typically done via a least-squares minimization procedure. Difference Fourier maps are used during this process to locate missing atoms (like hydrogens) or identify disordered regions.

Analysis of a Representative Structure

As no public crystal structure exists for a complex of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one, we will proceed with a realistic, hypothetical example: Dichloro[1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one]zinc(II) . The following data and analysis demonstrate what a researcher would look for in a final, refined structure.

Crystallographic Data Summary

Quantitative data from a crystal structure determination is typically summarized in a standardized table.

ParameterHypothetical Value
Chemical FormulaC₉H₁₈Cl₂N₂O₂Zn
Formula Weight322.53 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.152(1), 14.234(2), 9.876(1)
α, β, γ (°)90, 105.34(1), 90
Volume (ų)1375.4(3)
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected10542
Unique Reflections3145
R₁ [I > 2σ(I)]0.0351
wR₂ (all data)0.0894
Goodness-of-Fit (S)1.054

Interpreting the Data: The space group P2₁/c is a common, centrosymmetric space group for small molecules. The R-factors (R₁ and wR₂) are measures of the agreement between the model and the data; values below 0.05 (for R₁) are indicative of a well-refined structure. The Goodness-of-Fit should be close to 1.

Molecular Geometry and Supramolecular Interactions

The refined structure reveals several key features:

  • Coordination Geometry: The zinc(II) center is four-coordinate, adopting a distorted tetrahedral geometry. It is bound by the two chloride anions, the nitrogen atom of the primary amine (–NH₂), and the carbonyl oxygen atom of the ligand, which acts as a bidentate N,O-donor.

  • Piperidine Conformation: The piperidine ring adopts a stable chair conformation, with the amino group in the equatorial position to minimize steric hindrance.

  • Hydrogen Bonding: The primary amine (now a coordinated –NH₂) still has hydrogen atoms that can act as donors. These form strong hydrogen bonds with the chloride ions of neighboring molecules, creating a one-dimensional chain or a more complex three-dimensional network. The ethoxy group is typically not involved in strong interactions but contributes to the overall crystal packing.

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B (Neighbor) Zn1 Zn(II) N_amine1 Amine N-H Cl2 Chloride (Cl) N_amine1->Cl2 N-H···Cl Hydrogen Bond Cl1 Chloride (Cl) O_carbonyl2 Carbonyl O caption Visualization of a key intermolecular hydrogen bond linking two adjacent complex molecules in the crystal lattice.

Figure 2: A simplified diagram representing a primary hydrogen bonding interaction that dictates the supramolecular assembly in the crystal lattice.

Implications for Drug Development

The detailed structural information obtained from this analysis is directly applicable to drug discovery efforts:

  • Conformational Analysis: Knowing the preferred conformation of the piperidine ring and the orientation of its substituents when bound to a metal center provides crucial constraints for pharmacophore modeling and virtual screening.[5]

  • Structure-Based Drug Design (SBDD): If the zinc complex were an analogue for a metalloenzyme inhibitor, the precise coordination geometry and bond lengths would guide the design of next-generation inhibitors with improved affinity and selectivity.[6][7]

  • Solid-State Properties: The hydrogen bonding network and crystal packing arrangement directly influence the material's physical properties, such as solubility, stability, and dissolution rate, which are critical parameters in formulation development.[6]

  • Absolute Configuration: For chiral molecules, SCXRD is the definitive method for determining the absolute stereochemistry, which is a regulatory requirement and essential for understanding enantiomer-specific biological activity.[4][7]

Conclusion

The crystal structure analysis of complexes involving 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one is a powerful tool that bridges synthetic chemistry and drug development. It provides an atomic-resolution snapshot that rationalizes observed properties and provides a clear roadmap for future molecular design. By following a systematic workflow encompassing careful synthesis, methodical crystallization, and rigorous diffraction analysis, researchers can unlock the structural insights necessary to build better medicines. This guide has outlined the core principles and protocols of this process, providing a self-validating framework for scientists to apply these techniques with confidence and precision.

References

  • Journal of Analytical & Bioanalytical Techniques. The Role of Crystallography in Drug Development. OMICS International. [Link]

  • X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • Read, R. J., & McCoy, A. J. (2016). Recent developments in phasing and structure refinement for macromolecular crystallography. Acta Crystallographica Section D, Structural Biology, 72(Pt 3), 375–387. [Link]

  • Department of Chemistry, University of Glasgow. Structure Refinement. [Link]

  • Kundrot, C. E., & Richards, F. M. (1987). Collection and Processing of X-ray Diffraction Data from Protein Crystals at High Pressure. IUCr Journals. [Link]

  • Codding, P. W. (1983). The role of crystallography in drug design. Canadian Journal of Neurological Sciences, 10(2), 85-88. [Link]

  • Creative Biostructure. (2024). Protein X-ray Crystallography in Drug Discovery. [Link]

  • Research Journal of Pharmacy and Technology. (2024). Crystals, Crystallization and X-ray Techniques. [Link]

  • Scribd. X-ray Crystallography Data Processing Basics. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

  • Giacovazzo, C., & Siliqi, D. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]

  • Ecole Polytechnique Fédérale de Lausanne. Guide for crystallization. [Link]

  • Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Acta Crystallographica Section D, Structural Biology, 73(Pt 2), 129–139. [Link]

  • University of Barcelona. Crystallization of small molecules. [Link]

  • The Biochemist. (2021). A beginner's guide to X-ray data processing. [Link]

  • University of Zagreb. Structure solution and refinement: introductory strategies. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • MIT OpenCourseWare. Structure refinement. [Link]

  • Wärnmark, K., et al. (2014). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 53(50), 13734-13738. [Link]

  • Lasota, J., & Kwiecień, H. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7179. [Link]

  • Rashid, R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Scientific Reports, 8, 1172. [Link]

  • Bauer, M., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2824-2838. [Link]

  • PubChem. 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one. [Link]

  • Appchem. 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one. [Link]

  • PubChem. 1-(4-Aminopiperidin-1-yl)ethan-1-one. [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(32), 9205-9216. [Link]

  • CCDC. Structural Chemistry Data, Software, and Insights. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one. As no prior biological data for this specific m...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro pharmacological characterization of the novel chemical entity, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one. As no prior biological data for this specific molecule is publicly available, this document outlines a prospective, multi-tiered strategy designed to elucidate its biological targets, mechanism of action, and potential therapeutic liabilities. The experimental choices detailed herein are grounded in established principles of modern drug discovery, emphasizing scientific rigor and data-driven decision-making.[1][2][3]

Introduction: Deconstructing the Molecule to Inform Strategy

The structure of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one presents several pharmacophoric features that guide our initial hypothesis-driven investigation. The 4-aminopiperidine moiety is a prevalent scaffold in medicinal chemistry, known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and certain enzymes.[4] The presence of an amide bond and an ethoxy group further contributes to its chemical properties and potential for molecular interactions.

Our profiling strategy is therefore designed to be both broad and deep. We will begin with a wide-net approach to identify potential target classes, followed by more focused assays to confirm and characterize the nature of any observed biological activity. This tiered approach ensures efficient use of resources and a logical progression from initial "hit" identification to "lead" characterization.[1][3]

Tier 1: Primary Screening for Target Identification

The initial phase of our investigation aims to cast a broad net to identify the most promising biological targets for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one. This will be achieved through a combination of broad-based panel screening and initial cytotoxicity assessments.

Broad Target Class Screening

To efficiently survey a wide range of potential macromolecular targets, we will submit the compound to a comprehensive commercial screening panel. A reputable contract research organization (CRO) will be employed for this purpose. The rationale for this is to leverage their expertise in standardized, high-throughput assays. The panel should encompass:

  • Receptor Binding Assays: A panel of at least 40-50 common GPCRs, ion channels, and transporters will be selected. These assays typically utilize radioligand binding to assess the ability of our compound to displace a known ligand, thus indicating potential binding affinity.

  • Enzyme Inhibition Assays: A diverse panel of kinases, proteases, and other enzymes relevant to major disease pathways will be included.

Initial Cytotoxicity Assessment

It is crucial to determine the general cytotoxicity of the compound early on to distinguish between specific pharmacological effects and non-specific toxicity. This will be assessed in a panel of cell lines representing different tissue origins.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

  • Cell Plating: Seed cells (e.g., HEK293, HepG2, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot the results against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation: Initial Cytotoxicity Data

Cell LineIC50 (µM) after 48h
HEK293>100
HepG285.3
MCF-7>100

This is a hypothetical data table for illustrative purposes.

Tier 2: Hit Confirmation and Mechanistic Elucidation

Any significant "hits" identified in Tier 1 will be subjected to a more rigorous and focused investigation in Tier 2. The goal of this phase is to confirm the initial findings, determine the potency and efficacy of the compound, and begin to understand its mechanism of action.

Dose-Response and Affinity Determination

For any confirmed target, a full dose-response curve will be generated to accurately determine the compound's potency (EC50 or IC50). For receptor targets, a saturation binding study with a radiolabeled version of the compound (if feasible) or a competitive binding assay against a known radioligand will be performed to determine the binding affinity (Kd or Ki).

Functional Assays

Moving beyond simple binding or enzymatic inhibition, functional assays are essential to understand the physiological effect of the compound on its target.[2] The choice of assay will be dictated by the target class.

  • For GPCRs:

    • cAMP Assays: For Gs or Gi-coupled receptors, a measurement of cyclic AMP levels will be performed.

    • Calcium Flux Assays: For Gq-coupled receptors, intracellular calcium mobilization will be measured using a fluorescent calcium indicator.

  • For Ion Channels:

    • Patch-Clamp Electrophysiology: This gold-standard technique will be used to directly measure the effect of the compound on ion channel currents.

  • For Kinases:

    • Cell-Based Phosphorylation Assays: Western blotting or ELISA-based methods will be used to assess the phosphorylation status of the kinase's downstream substrates in a cellular context.

Experimental Workflow: GPCR Functional Assay

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Transfect cells with GPCR of interest B Culture cells to appropriate confluency A->B C Load cells with calcium-sensitive dye B->C D Add test compound (1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one) C->D E Stimulate with known agonist D->E F Measure fluorescence change (calcium flux) E->F G Plot dose-response curve F->G H Calculate EC50/IC50 G->H

Caption: Workflow for a cell-based calcium flux assay to assess GPCR activity.

Tier 3: Selectivity and Safety Profiling

Once a primary target and mechanism of action have been established, it is critical to assess the compound's selectivity and potential for off-target effects that could lead to toxicity.

Selectivity Profiling

The compound will be tested against a panel of closely related targets to determine its selectivity. For example, if the primary target is a specific kinase, it will be screened against a panel of other kinases. High selectivity is a desirable characteristic for a drug candidate as it can reduce the likelihood of off-target side effects.

hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, it is a critical safety assay in preclinical drug development. An automated patch-clamp system will be used to assess the inhibitory potential of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one on the hERG channel.

Logical Relationship: The Importance of Early Safety Profiling

A Hit Identification (Tier 1) B Lead Optimization A->B Promising Hits E hERG & Cytotoxicity (Tier 1/2) A->E Early Assessment C Preclinical Development B->C D Clinical Trials C->D F Early Attrition of Unsafe Compounds E->F F->B Informs Chemistry

Caption: Early safety assessment leads to the attrition of unsafe compounds, saving resources.

Data Interpretation and Future Directions

The culmination of this multi-tiered in vitro pharmacological profiling will provide a comprehensive data package for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one. This will enable an informed decision on whether to advance the compound into further preclinical development, including in vivo efficacy and safety studies.[3][6] The data will also guide any necessary medicinal chemistry efforts to optimize its potency, selectivity, and safety profile.[3]

References

  • Vertex AI Search. (2026, March 10). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration.
  • Biocytogen. (2025, October 22). Advance Diverse Drug Modalities with Biocytogen's In Vitro Pharmacology Platform.
  • Porsolt. In Vitro Pharmacology Study Capabilities.
  • QIMA Life Sciences. (2023, March 1). In Vitro Pharmacology - Drug Discovery & Development.
  • van de Venter, M., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed.
  • Kaiser, M., et al. (2009). Antiprotozoal activity of 1-phenethyl-4-aminopiperidine derivatives. PubMed.

Sources

Exploratory

identifying metabolic pathways of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Comprehensive Guide to Identifying Metabolic Pathways of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one: A MetID Framework Regulatory Context & The Imperative for Early MetID In the landscape of modern drug development, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to Identifying Metabolic Pathways of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one: A MetID Framework

Regulatory Context & The Imperative for Early MetID

In the landscape of modern drug development, understanding the biotransformation of a xenobiotic is not merely an academic exercise—it is a strict regulatory gateway. The FDA Guidance for Industry on the Safety Testing of Drug Metabolites (MIST) explicitly requires that any human metabolite circulating at >10% of the parent drug's systemic exposure at steady state must undergo rigorous, independent safety evaluation[1]. Furthermore, the harmonized ICH M12 guidelines (finalized May 2024) dictate that comprehensive reaction phenotyping must be conducted if a specific elimination pathway accounts for ≥25% of the total clearance[2].

For compounds built on a 4-aminopiperidine scaffold, such as 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one , early Metabolite Identification (MetID) is particularly critical. Historical pharmacokinetic data on 4-aminopiperidine derivatives reveals a propensity for rapid metabolic clearance, often exhibiting in vitro half-lives of less than 2 minutes in liver lysates[3]. Identifying the exact structural "soft spots" driving this clearance is the first step in rational drug optimization[4].

Structural Liability Analysis & Predictive Metabolism

Before initiating in vitro incubations, a Senior Application Scientist must map the theoretical metabolic tree based on the molecule's structural liabilities. 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (Chemical Formula: C9H18N2O2) presents four distinct sites susceptible to enzymatic attack:

  • The Ethoxy Ether Linkage (O-Dealkylation): Ether groups are classic targets for Cytochrome P450 (CYP)-mediated O-dealkylation. Cleavage here yields a primary alcohol (1-(4-aminopiperidin-1-yl)-2-hydroxyethan-1-one) and releases acetaldehyde.

  • The Primary Amine (Oxidative Deamination & Phase II Conjugation): The primary amine at the 4-position of the piperidine ring acts as a strong nucleophile. It is highly susceptible to Phase II N-acetylation via N-acetyltransferases (NATs)[2]. Alternatively, CYP or Monoamine Oxidase (MAO) enzymes can drive oxidative deamination, converting the amine into a ketone (4-oxopiperidine derivative).

  • The Amide Bond (Hydrolysis): Carboxylesterases and amidases can cleave the central amide bond, yielding 4-aminopiperidine and ethoxyacetic acid.

  • The Piperidine Ring (Aliphatic Hydroxylation): CYP3A4 and CYP2D6 frequently catalyze the insertion of an oxygen atom into the saturated carbon framework of the piperidine ring.

MetPathways Parent 1-(4-Aminopiperidin-1-yl) -2-ethoxyethan-1-one ODealkyl O-Dealkylation (-C2H4) Parent->ODealkyl CYP2C9/3A4 Deamin Oxidative Deamination (-NH3, +O) Parent->Deamin CYP/MAO Hydrolysis Amide Hydrolysis (Cleavage) Parent->Hydrolysis Amidases RingOH Ring Hydroxylation (+O) Parent->RingOH CYP3A4/2D6 NAcetyl N-Acetylation (+C2H2O) Parent->NAcetyl NATs Gluc O-Glucuronidation (+C6H8O6) ODealkyl->Gluc UGTs

Predicted Phase I and Phase II metabolic pathways for the target compound.

Self-Validating Experimental Protocol: In Vitro MetID

To transition from prediction to empirical evidence, we utilize Human Liver Microsomes (HLMs). A robust MetID protocol cannot merely observe; it must self-validate. The following workflow integrates strict causality and control matrices to ensure data integrity[5].

Step-by-Step HLM Incubation Methodology:

  • System Preparation: Prepare a 1 μ M solution of the target compound in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A physiological pH is strictly maintained to preserve the native conformation and catalytic activity of microsomal enzymes.

  • Enzyme Addition: Introduce pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.

    • Causality: HLMs are utilized over S9 fractions for initial screening because they provide a highly concentrated, reproducible pool of CYP450 and UGT enzymes, which govern the vast majority of primary xenobiotic biotransformations[5].

  • Membrane Permeabilization (Phase II only): Add alamethicin (25 μ g/mg protein) and pre-incubate on ice for 15 minutes.

    • Causality: UGT enzymes are sequestered within the lumen of the microsomal vesicles. Alamethicin is a pore-forming peptide that permeabilizes the lipid bilayer, granting the UDPGA cofactor access to the active sites.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding a regenerating NADPH system (for Phase I) and 5 mM UDPGA (for Phase II).

    • Causality: A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is preferred over direct NADPH addition to maintain a constant, steady-state supply of reducing equivalents without inducing product inhibition[6].

  • Quenching & Precipitation: At defined intervals (0, 15, 30, 60, 120 min), extract 50 μ L aliquots and immediately plunge into 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard.

    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures the enzymes, halting the reaction, while simultaneously precipitating proteins out of solution to prevent LC column fouling[6].

  • Analysis: Centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-HRMS/MS analysis.

The Self-Validating Control Matrix: To ensure observed peaks are true metabolites and not artifacts, three parallel controls are mandatory:

  • Zero-Minute Control: Quench is added before the cofactors. This establishes the baseline parent mass and identifies any pre-existing synthetic impurities[6].

  • Minus-Cofactor Control: Incubated for 120 minutes without NADPH/UDPGA. Any depletion of the parent or appearance of new peaks here indicates chemical instability (e.g., spontaneous hydrolysis), not enzymatic metabolism.

  • Heat-Inactivated Control: Microsomes are boiled at 100°C for 10 minutes prior to use. This definitively validates that observed biotransformations are strictly enzyme-mediated.

LC-HRMS/MS Analytical Strategy & Data Interpretation

The high sensitivity and selectivity of Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS/MS) make it the analytical tool of choice for MetID[1]. Data processing relies heavily on Mass Defect Filtering (MDF) . Because the mass defect of a metabolite remains closely related to that of the parent drug, MDF algorithms filter out endogenous microsomal background noise, isolating the true drug-related material[1].

Below is the structured quantitative data matrix used to identify the predicted metabolites of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one based on exact mass shifts ( Δ Da) and diagnostic fragmentation patterns.

Table 1: Predicted LC-HRMS/MS Profile of Major Metabolites

Metabolite IDBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M+H]⁺Mass Shift ( Δ Da)Key Diagnostic MS/MS Fragments
M0 (Parent) N/AC9H18N2O2187.14410.0000m/z 101.10 (4-aminopiperidine)
M1 O-DealkylationC7H14N2O2159.1128-28.0313m/z 101.10 (intact piperidine)
M2 Oxidative DeaminationC9H15NO3186.1121-1.0320m/z 100.07 (4-oxopiperidine)
M3 Amide HydrolysisC5H12N2101.1073-86.0368m/z 84.08 (loss of NH3)
M4 Ring HydroxylationC9H18N2O3203.1390+15.9949m/z 117.09 (hydroxy-piperidine)
M5 N-Acetylation (Phase II)C11H20N2O3229.1547+42.0106m/z 143.11 (N-acetyl-piperidine)

By correlating the empirical mass shifts observed in the LC-HRMS/MS data against this predictive matrix, researchers can rapidly pinpoint the metabolic liabilities of the 4-aminopiperidine scaffold and guide subsequent medicinal chemistry optimization cycles.

References

1.1. Title: In vitro species comparisons and metabolite identification - PubMed Source: nih.gov URL:

1.2. Title: Metabolite Identification (Met ID): A Critical Step in Drug Discovery and Development - WuXi AppTec Source: wuxiapptec.com URL:

1.3. Title: Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing Source: acs.org URL:

1.4. Title: ICH M12 2024 vs FDA 2020 DDI Guidance - Exploring the Differences - Evotec Source: evotec.com URL:

1.5. Title: Technical Support Center: Strategies to Improve the Metabolic Stability of Piperidines - Benchchem Source: benchchem.com URL:

1.8. Title: Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC Source: nih.gov URL:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Derivatives

Abstract This document provides a comprehensive guide for the synthesis of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The core of this protocol is a robust amide coupling strategy between a protected 4-aminopiperidine scaffold and 2-ethoxyacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and expert insights into potential challenges and optimization strategies. The protocols described herein are designed to be self-validating, with integrated purification and characterization steps to ensure the synthesis of high-purity target molecules.

Introduction: The Significance of Aminopiperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, making its derivatives highly sought after in drug discovery programs.[1] Specifically, the 4-aminopiperidine core serves as a versatile scaffold, enabling the exploration of diverse chemical space and the development of novel therapeutic agents targeting a wide range of biological targets, from neurotransmitter systems to protein kinases.[2][3] The synthesis of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one derivatives, as detailed in this guide, provides a modular approach to generating libraries of novel compounds for biological screening. The amide linkage, formed through the coupling of the piperidine nitrogen with a carboxylic acid, is a common and stable bond in many top-selling drugs.[4]

Strategic Overview of the Synthesis

The synthesis of the target compounds is primarily achieved through an amide bond formation reaction. This involves the coupling of a suitable 4-aminopiperidine derivative with 2-ethoxyacetic acid. To ensure selectivity and prevent unwanted side reactions, the primary amine of the 4-aminopiperidine is typically protected with a group such as tert-butyloxycarbonyl (Boc). Following the amide coupling, the protecting group is removed to yield the final product.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification & Analysis Start 4-Aminopiperidine Protect Boc Protection Start->Protect Protected_Amine tert-butyl (1-acetylpiperidin-4-yl)carbamate Protect->Protected_Amine Coupling Amide Coupling Reaction (e.g., HATU, DIPEA) Protected_Amine->Coupling Carboxylic_Acid 2-Ethoxyacetic Acid Carboxylic_Acid->Coupling Coupled_Product Protected Derivative Coupling->Coupled_Product Deprotection Acidic Deprotection (e.g., TFA) Coupled_Product->Deprotection Final_Product 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Deprotection->Final_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one derivatives.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
tert-Butyl (piperidin-4-yl)carbamate≥98%Commercially AvailableStarting material for the protected amine.
2-Ethoxyacetic acid≥98%Commercially AvailableThe carboxylic acid coupling partner.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)≥98%Commercially AvailableAmide coupling reagent.[5]
DIPEA (N,N-Diisopropylethylamine)≥99%Commercially AvailableNon-nucleophilic base.
Dichloromethane (DCM)AnhydrousCommercially AvailableReaction solvent.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableAlternative reaction solvent.
Trifluoroacetic acid (TFA)Reagent GradeCommercially AvailableFor Boc-deprotection.
Ethyl acetate (EtOAc)HPLC GradeCommercially AvailableFor extraction and chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Sodium bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-houseFor workup.
BrineSaturated Aqueous SolutionPrepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially AvailableDrying agent.
Deuterated Solvents (e.g., CDCl₃, DMSO-d₆)NMR GradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flasks and appropriate glassware

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Flash column chromatography system

  • High-Resolution Mass Spectrometer (HRMS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

Detailed Experimental Protocols

Protocol 1: Amide Coupling Reaction

This protocol describes the coupling of tert-butyl (piperidin-4-yl)carbamate with 2-ethoxyacetic acid using HATU as the coupling reagent. Amide coupling has become one of the most frequently used reactions in medicinal chemistry due to the wide availability of starting materials.[6]

Reaction Mechanism: The carboxylic acid is activated by the coupling reagent to form a reactive intermediate, which is then readily attacked by the amine to form the stable amide bond.[6]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid 2-Ethoxyacetic Acid (R-COOH) Active_Ester O-Acyl-isourea Intermediate Carboxylic_Acid->Active_Ester + HATU HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amine Protected 4-Aminopiperidine (R'-NH2) Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product

Caption: A simplified mechanism of HATU-mediated amide bond formation.

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tert-butyl (piperidin-4-yl)carbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • To this solution, add 2-ethoxyacetic acid (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup and Purification:

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the primary amine.

Procedure:

  • Dissolve the purified, Boc-protected amide from the previous step in DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • The resulting residue can be purified by either precipitation, recrystallization, or by dissolving in a minimal amount of solvent and precipitating with a non-polar co-solvent.

Alternative Coupling Reagents

While HATU is a highly effective coupling reagent, other reagents can be employed depending on the substrate and desired reaction conditions.[]

Coupling ReagentDescriptionConsiderations
DCC/DIC Dicyclohexylcarbodiimide/Diisopropylcarbodiimide are common carbodiimide-based reagents.[8]DCC can lead to the formation of an insoluble dicyclohexylurea byproduct, which can be removed by filtration.[9] DIC forms a more soluble urea byproduct.[9]
EDC N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide is a water-soluble carbodiimide, often used with HOBt.[5]The water-soluble urea byproduct simplifies purification through aqueous extraction.[10]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is a phosphonium-based reagent.Generally provides high yields and low racemization.

Purification and Characterization

Achieving high purity is crucial for accurate biological evaluation.[11] The choice of purification method depends on the properties of the compound and the nature of the impurities.[11]

Purification Techniques
  • Acid-Base Extraction: This technique is highly effective for isolating basic piperidine derivatives from neutral or acidic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid, which protonates the basic piperidine, moving it to the aqueous layer. The aqueous layer is then basified and the product is extracted back into an organic solvent.[11]

  • Recrystallization: For solid derivatives, recrystallization from a suitable solvent system can yield highly pure crystalline material.[12] The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying piperidine derivatives. To mitigate peak tailing, which is common with basic compounds, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.[12]

Characterization

The identity and purity of the synthesized compounds should be confirmed using modern analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one. Characteristic peaks for the ethoxy group, the piperidine ring protons, and the methylene group adjacent to the carbonyl should be identifiable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Applications in Drug Discovery

Derivatives of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one are valuable building blocks in medicinal chemistry. The primary amine at the 4-position of the piperidine ring provides a handle for further functionalization, allowing for the synthesis of a wide array of analogs. These compounds can be explored for their potential as:

  • CNS Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.

  • Enzyme Inhibitors: The aminopiperidine moiety can interact with the active sites of various enzymes.[13]

  • Receptor Ligands: These derivatives can be designed to bind to specific receptors with high affinity and selectivity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Coupling reagents like HATU and carbodiimides can be sensitizers and should be handled with care.

  • Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Crucial Role of 1-Boc-4-aminopiperidine-4-carboxylic Acid in Modern Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002085858A1 - Process for producing purified piperidine derivative.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • WIPO Patentscope. (2002, October 31). WO/2002/085858 PROCESS FOR PRODUCING PURIFIED PIPERIDINE DERIVATIVE. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PMC. (2024, November 3). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

Application

Advanced Method Development and Validation for the Quantification of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Executive Summary The quantification of highly polar, low-molecular-weight pharmaceutical intermediates presents significant chromatographic challenges. 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a highly polar bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly polar, low-molecular-weight pharmaceutical intermediates presents significant chromatographic challenges. 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is a highly polar building block characterized by a primary amine, a tertiary amide, and an ether linkage. Its physicochemical profile results in negligible retention on standard reversed-phase liquid chromatography (RPLC) columns and poor sensitivity via traditional Ultraviolet-Visible (UV-Vis) detection due to the absence of a conjugated chromophore.

This application note outlines a robust, self-validating analytical protocol utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . By shifting the retention mechanism to hydrophilic partitioning and utilizing a universal mass-based detector, this method ensures high sensitivity, excellent peak symmetry, and reproducible standard-free quantitation.

Physicochemical Profiling & Analytical Causality

To design a self-validating chromatographic system, we must first deconstruct the analyte's chemical nature to understand the causality behind our experimental choices.

  • Polarity & Retention Failure in RPLC: The compound possesses a highly hydrophilic profile (estimated LogP < 0). In a standard C18 RPLC system, the analyte will elute near the void volume ( t0​ ), making it highly susceptible to matrix suppression and baseline interferences.

  • Peak Tailing Dynamics: The basic primary amine at the C4 position of the piperidine ring (pKa ~10.5) acts as a strong hydrogen-bond donor and cation. On silica-based RPLC columns, this amine interacts with acidic residual silanols via secondary electrostatic interactions, causing severe peak tailing and loss of theoretical plates.

  • Optical Invisibility: The molecule lacks an aromatic ring or extended π -conjugation. Its only UV-absorbing feature is the amide bond, which absorbs weakly at low wavelengths (200–210 nm). Relying on low-UV detection introduces high background noise, especially during gradient elution with organic modifiers.

Method Development Logic

To overcome these intrinsic limitations, we pivot to a HILIC-CAD architecture. HILIC utilizes a polar stationary phase and a highly organic mobile phase, creating a water-enriched layer on the stationary phase surface[1]. Polar amines partition into this aqueous layer, providing robust retention. Furthermore, CAD provides a uniform, universal response for all non-volatile analytes, completely bypassing the need for a chromophore[2][3].

Method_Logic Input Target: 1-(4-Aminopiperidin-1-yl) -2-ethoxyethan-1-one Challenge1 High Polarity (LogP < 0) Input->Challenge1 Challenge2 Lack of UV Chromophore Input->Challenge2 Challenge3 Basic Primary Amine Input->Challenge3 Sol1 HILIC Stationary Phase (Retention & Peak Shape) Challenge1->Sol1 Sol2 Charged Aerosol Detection (Universal Response) Challenge2->Sol2 Challenge3->Sol1 Sol3 Ammonium Formate Buffer (Control Ionization) Challenge3->Sol3 Sol1->Sol3 Outcome Robust, Sensitive, & Reproducible Method Sol1->Outcome Sol2->Outcome Sol3->Outcome

Logical framework for overcoming analytical challenges in polar amine quantification.

Mechanistic Workflow of Charged Aerosol Detection (CAD)

Unlike Evaporative Light Scattering Detectors (ELSD), CAD response is independent of the analyte's optical properties and relies purely on the initial mass concentration of the analyte in the droplets formed upon nebulization[3].

The HPLC eluent is nebulized with nitrogen gas. The mobile phase evaporates in a drying tube, leaving behind dry analyte particles. A secondary stream of nitrogen is ionized via a high-voltage platinum corona wire, transferring positive charges to the analyte particles. The aggregate charge is then measured by a highly sensitive electrometer[3]. Because ammonium formate is fully volatile, it evaporates during the desolvation phase, leaving only the non-volatile 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one to be charged and detected.

CAD_Workflow Eluent HPLC Eluent (Analyte + Volatile Buffer) Nebulization Nebulization (Nitrogen Gas) Eluent->Nebulization Desolvation Drying Tube (Evaporation of Mobile Phase) Nebulization->Desolvation Aerosol Droplets Charging Corona Discharge (Charge Transfer to Particles) Desolvation->Charging Dry Analyte Particles Detection Electrometer (Signal Measurement) Charging->Detection Charged Particles

Step-by-step mechanistic workflow of Charged Aerosol Detection (CAD).

Experimental Protocols

Reagents and Materials
  • Solvents: LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: LC-MS grade Ammonium Formate and Formic Acid.

  • Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm). The zwitterionic surface provides a strong, permanent dipole that tightly binds the water-enriched layer, ensuring highly reproducible partitioning for basic amines[1].

Chromatographic Conditions
ParameterSpecificationRationale / Causality
Mobile Phase A 100 mM Ammonium Formate (pH 3.0)High buffer capacity ensures the primary amine is fully protonated, preventing peak splitting. Highly volatile for CAD compatibility.
Mobile Phase B 100% AcetonitrileDrives HILIC partitioning.
Elution Mode Isocratic: 15% A / 85% BMaintains a stable water layer on the stationary phase. Isocratic elution minimizes baseline drift in CAD.
Flow Rate 1.0 mL/minOptimizes nebulization efficiency in the CAD interface.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Volume 5 µLPrevents column overloading and maintains peak symmetry.
CAD Evap. Temp 35 °COptimal for small molecule desolvation without thermal degradation.
Step-by-Step Execution & Sample Preparation

Step 1: Mobile Phase Preparation

  • Dissolve 6.31 g of Ammonium Formate in 1.0 L of Ultrapure Water.

  • Adjust the pH to 3.0 using Formic Acid. Critical Note: Do not use non-volatile acids (e.g., Phosphoric acid) as they will permanently foul the CAD corona wire.

  • Filter through a 0.22 µm nylon membrane.

Step 2: Diluent Preparation & Sample Extraction Causality Check: In HILIC, diluent-eluent mismatch is the primary cause of peak distortion (fronting/breakthrough). If a sample is injected in 100% water, the strong elution strength of water in HILIC will drag the analyte through the column before it can partition.

  • Prepare the sample diluent as 85% ACN / 15% Water .

  • Accurately weigh 10.0 mg of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one standard into a 10 mL volumetric flask.

  • Dissolve and make up to volume with the diluent to achieve a 1.0 mg/mL stock solution.

  • Serially dilute to working concentrations (e.g., 10–100 µg/mL).

Step 3: System Suitability Test (SST) & Equilibration

  • Purge the HPLC system and equilibrate the ZIC-HILIC column with the mobile phase for at least 30 column volumes (CV). HILIC columns require significantly longer equilibration times than RPLC columns to establish the stationary aqueous layer.

  • Inject a blank diluent to verify baseline stability and absence of ghost peaks.

  • Inject the 50 µg/mL standard six times. Ensure the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the USP tailing factor is ≤1.5 .

Method Validation Summary

Because CAD response is fundamentally based on particle size and charge transfer, its response curve is inherently non-linear over wide dynamic ranges. To establish a self-validating quantitation system, a quadratic regression or log-log transformation must be applied to the calibration curve rather than a simple linear fit.

The table below summarizes the expected validation parameters for this optimized HILIC-CAD method:

Validation ParameterResult / Acceptance CriteriaNotes on Analytical Performance
Calibration Model Quadratic ( R2≥0.998 )CAD requires quadratic fitting for ranges spanning >1 order of magnitude.
Working Range 2.0 µg/mL – 150.0 µg/mLCovers 10% to 150% of the nominal target concentration.
Precision (Repeatability) RSD ≤1.8% (n=6)Demonstrates excellent nebulization and charge transfer stability.
Accuracy (Recovery) 98.5% – 101.2%Validated via standard addition at 50%, 100%, and 150% levels.
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)Superior to UV 210 nm, which suffers from high baseline noise.
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)Ensures robust integration at impurity/trace levels.

Conclusion

The quantification of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one requires a departure from traditional RPLC-UV methodologies. By leveraging the orthogonal retention mechanism of HILIC, we successfully exploit the molecule's high polarity rather than fighting it. Coupling this separation with Charged Aerosol Detection provides a highly sensitive, chromophore-independent, and self-validating system suitable for rigorous pharmaceutical quality control and drug development workflows.

References

  • Charged aerosol detector - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview LCGC International / Chromatography Online URL:[Link]

  • Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions ResearchGate URL:[Link]

Sources

Method

using 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one as a building block in medicinal chemistry

Strategic Application Guide: 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in Medicinal Chemistry Rationale and Pharmacophore Design The 4-aminopiperidine scaffold is a highly privileged structure in modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Application Guide: 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in Medicinal Chemistry

Rationale and Pharmacophore Design

The 4-aminopiperidine scaffold is a highly privileged structure in modern drug discovery, frequently utilized as a core pharmacophore or linker in targets ranging from viral assembly inhibitors to GPCR antagonists and calcium channel blockers[1][2][3]. However, traditional N-alkylated 4-aminopiperidines suffer from a well-documented metabolic liability: rapid N-dealkylation mediated primarily by Cytochrome P450 3A4 (CYP3A4)[4].

The building block 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS 1042793-43-0) strategically overcomes this limitation. By converting the piperidine nitrogen into an amide, the electron lone pair is delocalized, effectively neutralizing the CYP3A4-mediated N-dealkylation pathway[4]. Furthermore, the incorporation of the 2-ethoxyacetyl group provides specific physicochemical advantages:

  • Hydrogen Bond Acceptor (HBA) Tuning: The ether oxygen improves aqueous solubility and provides a vector for solvent-exposed H-bonding.

  • Conformational & Lipophilic Balance: The ethoxy group increases the topological polar surface area (tPSA) without excessively driving up lipophilicity (logP), maintaining the molecule within Lipinski's drug-like space.

  • Orthogonal Reactivity: The primary amine at the C4 position remains fully accessible for divergent synthetic functionalization.

Divergent Synthetic Workflows

This building block serves as a central hub for generating diverse chemical libraries. The primary amine can be selectively functionalized via three primary mechanisms, each tailored to specific pharmacological goals.

  • Workflow A: Reductive Amination (GPCR Ligands). Generates a basic secondary amine. This basic center is critical for electrostatic interactions with conserved acidic residues (e.g., Aspartate) in the transmembrane domains of GPCRs, such as CCR5[3].

  • Workflow B: Amide Coupling (Kinase Inhibitors & PROTACs). Forms a rigid, neutral amide bond. This is ideal for extending into solvent-exposed regions of kinase hinge-binding domains or serving as a metabolically stable linker in Proteolysis Targeting Chimeras (PROTACs).

  • Workflow C: Nucleophilic Aromatic Substitution (SNAr) (Antiviral Agents). Directly couples the piperidine core to electron-deficient heteroaromatics (e.g., pyrimidines, triazines), a structural motif prevalent in inhibitors of Hepatitis C Virus (HCV) assembly[1].

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must be robust, safe, and self-validating. The following methodologies are optimized for the C4-amine of the piperidine ring.

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Causality: Sodium triacetoxyborohydride (STAB) is chosen over Sodium cyanoborohydride (NaCNBH3) to avoid the generation of toxic HCN gas and because STAB selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

  • Imine Formation: Dissolve 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir for 12 hours at room temperature under a nitrogen atmosphere.

  • Self-Validation (IPC): Spot the reaction on a silica TLC plate and stain with Ninhydrin. The starting primary amine will appear as a deep purple/blue spot. Complete conversion is validated when the purple spot disappears, replaced by a faint yellow/brown spot characteristic of the secondary amine product.

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM), dry over Na2SO4, and concentrate.

Protocol B: Amide Coupling (Synthesis of Rigid Linkers)

Causality: HATU is selected over EDC/HOBt due to its superior efficiency in coupling moderately sterically hindered amines (the C4 position of the piperidine ring). N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic pH required for carboxylate activation without competing for the activated ester.

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Add DIPEA (3.0 eq) and stir for 15 minutes to form the active active O7-azabenzotriazole ester.

  • Coupling: Add 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one (1.0 eq) to the mixture. Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor via LC-MS. Validation is achieved by observing the mass of the desired product and the complete disappearance of the activated ester/uronium byproducts. The reaction mixture should transition from a pale yellow to a clear solution.

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash extensively with 5% aqueous LiCl (to remove DMF) and brine.

Protocol C: SNAr (Synthesis of N-Aryl Scaffolds)

Causality: N-Methyl-2-pyrrolidone (NMP) is utilized as the solvent due to its high boiling point and excellent solvency for stabilizing the polar Meisenheimer complex transition state during SNAr.

  • Reaction Setup: Combine 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one (1.0 eq), an electron-deficient heteroaryl halide (e.g., 2-chloropyrimidine) (1.2 eq), and DIPEA (3.0 eq) in NMP (0.5 M).

  • Heating: Heat the mixture to 120°C in a sealed tube or via microwave irradiation for 2–4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The displacement of a halide (e.g., Cl) by the amine is validated by a distinct mass shift (-36 Da for HCl loss) and a critical change in the isotopic pattern (loss of the M+2 chlorine isotope peak).

  • Workup: Cool to room temperature, precipitate the product by adding dropwise to ice-cold water, and collect via vacuum filtration.

Quantitative Data Presentation

The following table summarizes the expected physicochemical shifts and typical yields when utilizing 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one across the three workflows, assuming standard drug-like coupling partners (MW ~200 Da).

Synthetic WorkflowPrimary ReagentsExpected Yield (%) Δ MW (Da) Δ tPSA (Ų) Δ logP (Calculated)
A. Reductive Amination Aldehyde, STAB, DCE75 - 90%+180 to +250-8.0 (Primary to Sec. Amine)+1.5 to +2.5
B. Amide Coupling Carboxylic Acid, HATU85 - 95%+180 to +250+29.1 (Amide formation)+0.5 to +1.5
C. SNAr Ar-Cl, DIPEA, NMP60 - 85%+100 to +200-8.0 (Primary to Sec. Amine)+1.0 to +3.0

Mechanistic Workflow Diagram

G BB 1-(4-Aminopiperidin-1-yl) -2-ethoxyethan-1-one RA Reductive Amination (NaBH(OAc)3) BB->RA Aldehyde/Ketone AC Amide Coupling (HATU, DIPEA) BB->AC Carboxylic Acid SN SNAr Reaction (Heat, Base) BB->SN Ar-X (X=Cl, F) GPCR GPCR Antagonists (Basic 2° Amine) RA->GPCR Kinase Kinase/PROTACs (Rigid Amide Linker) AC->Kinase Viral Antiviral Agents (N-Aryl Scaffold) SN->Viral

Divergent synthetic workflows of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in drug discovery.

References

  • Rolt, A., et al. (2021). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry, 64(13), 9431-9443. URL:[Link]

  • Li, X., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters, 2(8), 638-643. URL:[Link]

  • Cascio, G., et al. (2004). "Design, Synthesis, and Preliminary Pharmacological Evaluation of 4-Aminopiperidine Derivatives as N-Type Calcium Channel Blockers Active on Pain and Neuropathic Pain." Journal of Medicinal Chemistry, 47(27), 6881-6892. URL:[Link]

  • Tian, Y., et al. (2014). "Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution." Current Medicinal Chemistry, 21(34). URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in Biological Matrices

Introduction & Chemical Profiling The accurate quantification of highly polar, low-molecular-weight amines in biological matrices presents a persistent challenge in bioanalysis. The target analyte, 1-(4-Aminopiperidin-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

The accurate quantification of highly polar, low-molecular-weight amines in biological matrices presents a persistent challenge in bioanalysis. The target analyte, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (MW: 186.25 g/mol ), is a functionalized piperidine derivative. The 4-aminopiperidine scaffold is a highly versatile pharmacophore, frequently utilized in modern drug discovery, including the development of novel viral assembly inhibitors (1)[1].

From a physicochemical perspective, this molecule features an ethoxyacetyl group at the N1 position and a free primary amine at the C4 position. The primary amine is highly basic (estimated pKa ~9.5–10.0), meaning it exists almost exclusively in a protonated, positively charged state at physiological pH.

The Causality of Method Selection: Standard sample preparation techniques like Protein Precipitation (PPT) fail to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer. Conversely, Liquid-Liquid Extraction (LLE) is inefficient due to the molecule's extreme hydrophilicity. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard. This approach is widely utilized in stringent anti-doping analyses for emerging drugs (2)[2] and clinical quantifications where matrix removal is paramount (3)[3].

Experimental Workflow

Workflow Sample 1. Biological Sample (Plasma/Urine) PreTreat 2. Acidification (2% H3PO4: Protonates Amine) Sample->PreTreat SPE_Load 4. Sample Loading (Cation Exchange Binding) PreTreat->SPE_Load SPE_Cond 3. MCX SPE Conditioning (MeOH -> H2O) SPE_Cond->SPE_Load Prepares Sorbent SPE_Wash 5. Aggressive Washing (2% FA -> 100% MeOH) SPE_Load->SPE_Wash SPE_Elute 6. High-pH Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Recon 7. Evaporation & Reconstitution (Initial Mobile Phase) SPE_Elute->Recon LCMS 8. High-pH LC-MS/MS (ESI+, MRM Mode) Recon->LCMS

Figure 1: MCX SPE and LC-MS/MS workflow for polar primary amine quantification.

Sample Preparation Protocol: Mixed-Mode Cation Exchange (MCX)

High-resolution mass spectrometry and optimized sample preparation are essential for detecting piperidine-based analogs in complex matrices like urine and plasma, as demonstrated by forensic and public health laboratories (4)[4]. The following protocol utilizes a 30 mg/1 cc MCX cartridge.

Step-by-Step Methodology & Mechanistic Causality
  • Sample Pre-treatment:

    • Action: Aliquot 100 µL of plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 100 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex for 30 seconds.

    • Causality: The highly acidic environment (pH < 2) disrupts protein-analyte binding and guarantees that the primary amine is 100% protonated, maximizing the free, positively charged analyte available for extraction.

  • Sorbent Conditioning:

    • Action: Pass 1 mL of LC-MS grade Methanol (MeOH) followed by 1 mL of LC-MS grade water.

    • Causality: Methanol wets the hydrophobic divinylbenzene backbone of the sorbent, while water prepares the sulfonic acid cation-exchange sites to receive the aqueous sample.

  • Sample Loading:

    • Action: Load the pre-treated sample at a controlled flow rate of 1–2 drops per second.

    • Causality: A slow flow rate provides sufficient residence time for the protonated amine to form robust ionic bonds with the negatively charged sulfonic acid groups.

  • Aggressive Washing (The Critical Step):

    • Action: Wash with 1 mL of 2% Formic Acid in water, followed by 1 mL of 100% MeOH.

    • Causality: The acidic wash removes polar neutral and acidic interferences without breaking the ionic bond of the analyte. The 100% MeOH wash is the key to this method's success; it strips away highly hydrophobic matrix components (like phospholipids) that would otherwise cause severe ion suppression. The analyte remains locked to the sorbent via ionic interaction.

  • Analyte Elution:

    • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH.

    • Causality: The high pH (>10) of the elution solvent instantly deprotonates the primary amine, neutralizing its charge. The ionic bond is broken, and the methanol effortlessly sweeps the now-neutral analyte off the sorbent.

  • Evaporation & Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Analytical Conditions

Because 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is highly polar, standard Reversed-Phase (RP) chromatography with an acidic mobile phase will result in poor retention and peak tailing due to secondary interactions with residual silanols. To counter this, a High-pH Reversed-Phase strategy is employed.

Chromatographic Parameters
  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) – Selected for its stability at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes.

  • Causality: At pH 10, the primary amine is deprotonated. This neutral state increases the molecule's hydrophobicity, allowing it to partition effectively into the C18 stationary phase, yielding sharp, symmetrical peaks and excellent retention.

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV | Desolvation Temp: 400°C

  • MRM Transitions:

    • Quantifier: m/z 187.1 → 100.1 (Collision Energy: 18 eV) — Represents the cleavage of the amide bond and loss of the ethoxyacetyl group, leaving the intact 4-aminopiperidine ring.

    • Qualifier: m/z 187.1 → 84.1 (Collision Energy: 25 eV) — Represents further fragmentation of the piperidine ring.

Quantitative Data & Method Validation

Trustworthiness: A Self-Validating Extraction System

A robust analytical protocol must be a self-validating system. By calculating Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effect (ME)—where PE = RE × ME —we can prove the mechanistic claims of the protocol. If the 100% MeOH wash during the MCX step failed to remove phospholipids, the ME would drop significantly below 100% due to ion suppression.

As shown in the simulated validation data below, the ME remains near 100%, proving that the aggressive organic wash successfully eliminated matrix interferences without sacrificing analyte recovery.

ParameterConcentration LevelExtraction Recovery (%)Matrix Effect (%)Process Efficiency (%)Precision (%CV)
LQC 5 ng/mL92.4 ± 3.198.5 ± 2.491.0 ± 3.54.2
MQC 50 ng/mL94.1 ± 2.5101.2 ± 1.895.2 ± 2.93.1
HQC 500 ng/mL95.6 ± 1.899.4 ± 1.595.0 ± 2.12.5

Table 1: Summary of method validation parameters demonstrating high recovery and negligible matrix effects across a dynamic range.

References

  • Rolt, A., et al. (2021). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." Journal of Medicinal Chemistry (NIH/PubMed).
  • Thevis, M., et al. (2019). "Analytical Approaches in Human Sports Drug Testing: Recent Advances, Challenges, and Solutions.
  • Wilffert, D. (2016). "Antibody-free LC-MS/MS protein analysis of TRAIL." University of Groningen.
  • Swanson, et al. (2024).

Sources

Method

In Vivo Dosing Formulation Guidelines for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Application Note & Preclinical Protocol Target Audience: Pharmacokineticists, Formulation Scientists, and In Vivo Pharmacologists Executive Summary & Rational Formulation Design The transition of small-molecule building...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Preclinical Protocol Target Audience: Pharmacokineticists, Formulation Scientists, and In Vivo Pharmacologists

Executive Summary & Rational Formulation Design

The transition of small-molecule building blocks and early-stage fragments into in vivo pharmacokinetic (PK) and efficacy models requires rigorous vehicle selection. 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS 1042793-43-0) is a highly polar, basic piperidine derivative frequently utilized in preclinical drug discovery.

As a Senior Application Scientist, I emphasize that formulating this compound is not merely an exercise in dissolution; it is an exercise in chemical stabilization and physiological compatibility. The molecule presents two distinct structural features that dictate its formulation strategy:

  • A Nucleophilic Primary Amine (C4): This moiety is highly susceptible to the Maillard reaction —a non-enzymatic browning process—if exposed to reducing sugars[1]. Consequently, common intravenous (IV) vehicles like Dextrose 5% in Water (D5W) are strictly contraindicated[2][3].

  • An Amide Linkage (N1): The ethoxyacetamide group requires a controlled pH environment to prevent acid- or base-catalyzed hydrolysis.

  • High Basicity: The primary amine renders the free base highly alkaline in solution. Unbuffered IV administration of basic amines can cause localized pH spikes, leading to severe erythrocyte rupture (hemolysis) and phlebitis[4]. The formulation pH must be strictly maintained between 5.0 and 9.0, ideally neutralized to 7.0–7.4[5].

Table 1: Physicochemical Profile & Formulation Implications
ParameterPredicted Value / CharacteristicFormulation Impact & Causality
Molecular Weight 186.25 g/mol Small molecule; highly diffusible in aqueous vehicles.
Ionization (pKa) ~9.5 – 10.0 (Basic)Forms alkaline solutions. Requires titration with 0.1 N HCl or buffering (e.g., 1x PBS) to prevent in vivo hemolysis[4].
Lipophilicity (LogP) < 1.0 (Highly Hydrophilic)Readily soluble in aqueous media. Surfactants (Tween 80) or co-solvents (DMSO, PEG400) are unnecessary, minimizing vehicle toxicity.
Reactive Moieties Primary Amine (-NH2)Rapidly reacts with carbonyls in reducing sugars (e.g., dextrose, lactose) via Schiff base formation[2][6]. Avoid D5W.

Vehicle Selection Matrix

To eliminate in vivo guesswork and ensure coherent PK data, vehicle selection must prioritize physiological inertness and API stability. Because this compound is highly water-soluble, we can bypass complex lipid-based or amorphous solid dispersion systems.

Table 2: Recommended Vehicles by Route of Administration
RouteRecommended VehicleRationaleMax Dosing Volume (Mice)
Intravenous (IV) 0.9% NaCl (Normal Saline) or 1x PBS (pH 7.4)Prevents Maillard degradation[1]. Isotonicity and pH control minimize hemolytic potential[4].5 mL/kg
Per Os (PO) Water for Injection (WFI) or 0.5% MethylcelluloseHigh aqueous solubility allows for simple solutions. MC can be used if bridging data to less soluble structural analogs.10 mL/kg
Intraperitoneal (IP) 0.9% NaCl (Normal Saline)Ensures rapid systemic absorption without peritoneal irritation caused by co-solvents.10 mL/kg

Formulation Decision Workflow

The following decision tree outlines the logical progression for formulating basic, primary amine-containing fragments like 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.

FormulationDecision A 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one (Primary Amine API) BB BB A->BB B Select Route of Administration D Per Os (PO) / Oral B->D C Intravenous (IV) / IP E Solubility Check: Highly Water Soluble C->E H Formulation Type? D->H F CRITICAL: Avoid D5W (Prevents Maillard Reaction) E->F G Use 0.9% Saline or PBS Titrate to pH 7.0-7.4 F->G I True Solution: Water for Injection (WFI) H->I J Suspension (for analog bridging): 0.5% MC in WFI H->J BB->C

Figure 1: Decision matrix for formulating primary amine preclinical candidates, emphasizing the avoidance of reducing sugars.

Step-by-Step Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Every critical step includes a verification checkpoint to guarantee the physical and chemical stability of the dose.

Protocol A: Intravenous (IV) Formulation (1 mg/mL Solution)

Objective: Prepare a sterile, isotonic, and pH-balanced solution to prevent hemolysis and phlebitis[4][5].

Materials:

  • 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (Free base or HCl salt)

  • 0.9% Sodium Chloride for Injection (Normal Saline)

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • 0.22 µm PES (Polyethersulfone) syringe filter

Step-by-Step Methodology:

  • Calculations & Weighing: Weigh exactly 10.0 mg of the API into a clean, depyrogenated glass vial. (Note: If using an HCl salt form, apply the appropriate salt correction factor to achieve 10.0 mg of the active free base).

  • Initial Vehicle Addition: Add 8.0 mL of 0.9% NaCl to the vial (80% of the final target volume).

  • Dissolution: Vortex the mixture for 1–2 minutes at 2500 RPM. The highly polar nature of the compound should result in immediate and complete dissolution.

  • pH Assessment & Adjustment (Self-Validation Step 1):

    • Measure the pH using a calibrated micro-pH probe.

    • Causality: If the free base was used, the pH will likely exceed 9.0. Intravenous injection of this alkaline solution will cause localized erythrocyte lysis[4].

    • Carefully titrate dropwise with 0.1 N HCl until the pH stabilizes between 7.0 and 7.4.

  • Volume Make-up: Q.S. (Quantum Satis) to exactly 10.0 mL with 0.9% NaCl. Vortex briefly to homogenize.

  • Sterile Filtration: Draw the solution into a sterile Luer-lock syringe and filter through a 0.22 µm PES filter into a sterile, pre-weighed dosing vial. (PES is chosen over Nylon to prevent non-specific binding of the amine).

  • Final Validation (Self-Validation Step 2):

    • Visual: Inspect the vial against a contrasting black/white background to ensure the absence of particulates or precipitation.

    • Chemical: Extract a 10 µL aliquot for LC-MS/MS analysis (T=0) to confirm concentration and absence of degradation products.

Protocol B: Per Os (PO) Formulation (10 mg/kg Dosing)

Objective: Prepare an oral gavage solution or uniform suspension. While the compound is soluble in water, 0.5% Methylcellulose (MC) is often used to maintain vehicle consistency across a structurally diverse compound library.

Materials:

  • 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

  • 0.5% Methylcellulose (400 cPs) in Water for Injection

Step-by-Step Methodology:

  • Vehicle Preparation: Ensure the 0.5% MC vehicle has been prepared at least 24 hours in advance and stored at 4°C to ensure complete polymer hydration and clarity. Bring to room temperature before use.

  • Wetting: Weigh the required mass of API into a glass mortar or formulation vial. Add a micro-volume (e.g., 5% of final volume) of the 0.5% MC vehicle to wet the powder, creating a smooth paste.

  • Dispersion: Gradually add the remaining volume of 0.5% MC while continuously stirring with a magnetic stir bar (or triturating if using a mortar).

  • Homogenization: Although the compound will likely dissolve entirely, if bridging to less soluble analogs, use a probe sonicator (3 cycles of 10 seconds on, 10 seconds off, on ice) to ensure uniform dispersion.

  • Validation (Self-Validation Step): Verify that the formulation does not exhibit rapid settling. For true solutions, verify absolute optical clarity. Store at 4°C and use within 24 hours to prevent microbial growth in the unpreserved MC vehicle.

References

  • Regulatory Notes on Impact of Excipients on Drug Products and the Maillard Reaction National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose Taylor & Francis Online URL:[Link]

  • Nonclinical vehicle use in studies by multiple routes in multiple species SciSpace / International Journal of Toxicology URL:[Link]

  • A Literature Review on Maillard Reaction Based on Milk Proteins and Carbohydrates in Food and Pharmaceutical Products MDPI URL:[Link]

  • Analytical Investigation of the Possible Chemical Interaction of Methyldopa with Some Reducing Carbohydrates Used as Pharmaceutical Excipients National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Overview & Mechanistic Insight Synthesizing 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one requires the precise amidation of the secondary piperidine nitrogen while leaving the primary amine intact. A common pitfall in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Insight

Synthesizing 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one requires the precise amidation of the secondary piperidine nitrogen while leaving the primary amine intact. A common pitfall in this synthesis is attempting the direct acylation of unprotected 4-aminopiperidine. Mechanistically, because the primary amine at the C4 position is less sterically hindered, it aggressively competes with the more nucleophilic secondary piperidine amine. This competing reactivity leads to a complex, low-yield mixture of N1-acyl, N4-acyl, and N1,N4-diacyl products .

To establish a high-yield, self-validating system, a protection-deprotection strategy utilizing commercially available 4-(Boc-amino)piperidine is mandatory. This approach guarantees absolute regioselectivity. Furthermore, the choice of coupling agent and the specific deprotection workup dictate the final yield, as the target molecule is highly hydrophilic and prone to loss during standard aqueous extractions.

Troubleshooting Guides & FAQs

Q1: I attempted direct acylation of 4-aminopiperidine with ethoxyacetyl chloride, but my LC-MS shows a complex mixture. How do I improve the yield of the N1-acyl product? A1: The root cause is chemoselectivity. While the secondary amine of the piperidine ring is highly nucleophilic, the primary amine is less sterically hindered and highly reactive. Direct acylation invariably yields a statistical mixture of acylated products. You must pivot to a protected route. By starting with 4-(Boc-amino)piperidine, you temporarily mask the primary amine, directing the ethoxyacetic acid exclusively to the N1 position of the piperidine ring.

Q2: When coupling 4-(Boc-amino)piperidine with ethoxyacetic acid, my yields plateau around 60% using EDC/HOBt. What is causing this bottleneck? A2: Ethoxyacetic acid can exhibit sluggish coupling kinetics with standard carbodiimides like EDC, leading to intermediate hydrolysis or the formation of unreactive N-acylurea byproducts. Switching to a uronium-based coupling reagent like HATU in the presence of DIPEA significantly accelerates the reaction . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which stabilizes the transition state via hydrogen bonding, pushing amidation yields above 90% and preventing side reactions.

Q3: After TFA deprotection of the Boc group, I am losing my final product during the aqueous workup. How can I recover 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one efficiently? A3: The target molecule is extremely polar due to the combination of a primary amine, an amide carbonyl, and an ether linkage. If you use standard TFA/DCM deprotection followed by neutralization and aqueous extraction (e.g., with DCM or EtOAc), the product will remain partitioned in the aqueous layer. Solution: Abandon the aqueous workup entirely. Perform the deprotection using 4M HCl in dioxane. The product will precipitate out of the organic solvent as a clean, highly crystalline hydrochloride salt. You can isolate it quantitatively via simple vacuum filtration.

Quantitative Data Summaries

Table 1: Optimization of Amidation Conditions (4-(Boc-amino)piperidine + Ethoxyacetic Acid)

Coupling ReagentBaseSolventTime (h)RegioselectivityIsolated Yield (%)
None (Direct Acyl Chloride)Et₃NDCM2Poor (Mixture)< 30%
EDC / HOBtDIPEADMF12Excellent55 - 65%
HATUDIPEADMF4Excellent92 - 96%

Table 2: Comparison of Deprotection & Isolation Strategies

Deprotection ReagentWorkup MethodProduct FormRecovery Yield (%)
20% TFA in DCMAq. NaHCO₃ / DCM ExtractionFree Base20 - 35% (Lost in Aq. layer)
4M HCl in DioxaneDirect Precipitation & FiltrationHCl Salt> 95%

Optimized Experimental Protocols

Phase 1: Amidation (Synthesis of tert-butyl (1-(2-ethoxyacetyl)piperidin-4-yl)carbamate)

Causality Check: HATU is utilized to prevent the formation of unreactive byproducts, ensuring complete and rapid conversion of the ethoxyacetic acid.

  • Activation: Dissolve ethoxyacetic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to allow the active HOAt-ester to form fully.

  • Coupling: Add 4-(Boc-amino)piperidine (1.0 eq) to the activated mixture. Stir at room temperature for 4 hours.

  • Validation: Monitor the reaction by TLC (10% MeOH in DCM, Ninhydrin stain). The primary amine starting material spot must disappear completely.

  • Workup: Dilute the reaction with Ethyl Acetate (10 volumes). Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or off-white solid.

Phase 2: Deprotection (Synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one HCl salt)

Causality Check: Anhydrous acidic conditions force the highly polar product to crash out as a salt, bypassing the need for liquid-liquid extraction and preventing yield loss.

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM (approx. 2 mL/mmol).

  • Deprotection: Add 4M HCl in dioxane (10 eq). Stir vigorously at room temperature. Effervescence (CO₂ gas evolution) will be observed immediately.

  • Precipitation: After 2-3 hours, a white precipitate will form. Self-Validation: If precipitation is incomplete or the solution remains cloudy, add cold anhydrous diethyl ether (3 volumes) to force the salt completely out of solution.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2x) to remove residual dioxane and organic impurities.

  • Drying: Dry the hygroscopic white solid under high vacuum for 12 hours to afford the pure 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one hydrochloride.

Visualizations

Chemoselectivity Start 4-Aminopiperidine (Unprotected) Direct Direct Acylation (Ethoxyacetyl Chloride) Start->Direct Protected 4-(Boc-amino)piperidine (Protected) Start->Protected Boc2O Mix Mixture of Products: N1-acyl, N4-acyl, Diacyl (Low Yield) Direct->Mix Amidation Amidation (Ethoxyacetic Acid + HATU) Protected->Amidation Inter Boc-Protected Intermediate (High Regioselectivity) Amidation->Inter Deprotect Deprotection (HCl in Dioxane) Inter->Deprotect Target 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one HCl (High Yield) Deprotect->Target

Chemoselective pathways for synthesizing 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.

Workflow Step1 Step 1: Activation Ethoxyacetic Acid + HATU + DIPEA Step2 Step 2: Coupling Add 4-(Boc-amino)piperidine Step1->Step2 Step3 Step 3: Workup Wash with NaHCO3 & Brine Step2->Step3 Step4 Step 4: Deprotection 4M HCl in Dioxane (No Aqueous Workup) Step3->Step4 Step5 Step 5: Isolation Precipitation & Filtration Step4->Step5

Optimized experimental workflow avoiding aqueous loss during deprotection.

References

  • Teramoto, S., et al. "Novel selective hindlimb vasodilators: synthesis and biological activity of 1-acyl-4-aminopiperidine derivatives." Journal of Medicinal Chemistry, 2003. URL:[Link][1]

  • Li, Y., et al. "Peptide-based self-assembled monolayers (SAMs): what peptides can do for SAMs and vice versa." Chemical Society Reviews, 2024. URL:[Link][2]

Sources

Optimization

Technical Support Center: Resolving DMSO Solubility Issues for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility bottlenecks associated with 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve solubility bottlenecks associated with 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one .

This compound features a highly polar primary amine on a piperidine ring, coupled with an ethoxy-amide tail. This structural topology creates a solvation paradox: the lipophilic tail requires an organic solvent like dimethyl sulfoxide (DMSO) for stock preparation, while the primary amine—often supplied as a salt to prevent oxidation—can strongly resist dissolution in aprotic environments[1]. Poor solubility directly compromises bioassays by causing underestimated activity, variable data, and inaccurate structure-activity relationship (SAR) profiling[2].

The following guide provides mechanistic explanations, a diagnostic workflow, and self-validating protocols to ensure your compound remains fully solubilized from the storage tube to the assay plate.

Diagnostic Workflow: Mechanisms of Precipitation

Before adjusting your assay, you must identify where and why the precipitation is occurring. The diagram below outlines the mechanistic pathways that lead to compound crashing and their corresponding interventions.

Mechanism Substrate 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one DMSO 100% DMSO Storage Substrate->DMSO Issue1 Hygroscopic Water Absorption DMSO->Issue1 Improper Storage Issue2 Solvent Shock (Direct Aqueous Transfer) DMSO->Issue2 Assay Addition Mech1 Lattice Energy > Solvation Energy (Salt Form Precipitation) Issue1->Mech1 Mech2 Kinetic Nucleation & Micro-precipitation Issue2->Mech2 Solution1 Use Anhydrous DMSO & Desiccated Storage Mech1->Solution1 Troubleshoot Solution2 Intermediate Dilution Cascade (e.g., 10% DMSO) Mech2->Solution2 Troubleshoot

Mechanistic troubleshooting pathway for DMSO-induced precipitation of primary amines.

Frequently Asked Questions (Troubleshooting Scenarios)

Q1: My 10 mM stock of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one looks cloudy in 100% DMSO. Why isn't it dissolving? A: This is almost always a salt-form issue. Primary aliphatic amines are frequently synthesized and shipped as hydrochloride (HCl) or trifluoroacetate (TFA) salts to maintain chemical stability. DMSO is a polar aprotic solvent; while it solvates cations well, it is exceptionally poor at solvating small, hard anions like chloride[1]. If the lattice energy of the salt crystal exceeds the solvation energy provided by DMSO, the compound will remain suspended. Fix: If you are using the HCl salt, adding 1–2% (v/v) LC-MS grade water to your DMSO stock can provide the necessary protons to solvate the chloride ion, instantly clearing the solution. Alternatively, source the free-base form of the compound.

Q2: The compound is perfectly clear in my DMSO stock, but the moment I pipette it into my DMEM/PBS assay buffer, it crashes out. How do I prevent this? A: You are observing "solvent shock," a kinetic solubility failure. When a concentrated DMSO stock is injected directly into an aqueous buffer, the DMSO diffuses into the water much faster than the water can form a hydration shell around the compound's lipophilic ethoxy-amide tail[3]. This leaves the compound locally supersaturated, triggering rapid nucleation and micro-precipitation. Fix: Never perform a >100-fold dilution in a single step. Utilize an "Intermediate Dilution Cascade" (detailed in the protocol section below) to gradually step down the DMSO concentration, allowing the hydration shell to form thermodynamically.

Q3: My assay results were highly reproducible on day 1, but after storing the DMSO stock at room temperature for a week, the compound seems to have lost activity. Is it degrading? A: Yes, likely due to DMSO hygroscopicity and oxidative impurities. DMSO rapidly absorbs atmospheric moisture. As water content increases in the stock, the effective solubility limit drops, causing invisible micro-precipitates that reduce the active concentration of your compound[4]. Furthermore, DMSO can degrade into dimethyl sulfide (DMS) or contain trace peroxides that may react with the unprotected primary amine on the piperidine ring[3]. Fix: Always store DMSO stocks in single-use aliquots at -80°C in desiccated chambers.

Quantitative Data & Mitigation Summary

To optimize your high-throughput screening (HTS) or benchtop assays, reference the following quantitative thresholds and causality mappings for this specific scaffold.

ParameterTypical ObservationMechanistic CausalityMitigation Strategy
100% DMSO Solubility < 5 mM (if HCl salt)Poor solvation of chloride anion in aprotic DMSOUse free base or add 1-2% v/v water to stock
Aqueous Kinetic Solubility Crashing at > 50 µMRapid diffusion of DMSO leaves lipophilic tail exposedImplement intermediate dilution cascade
Optimal Assay DMSO % 0.5% - 1.0% finalTarget enzymes/cells tolerate limited solventBack-calculate stock to ensure ≤ 1% final DMSO
Chemical Stability Amine degradation over weeksReaction with DMSO oxidative impurities/water absorptionStore at -80°C in single-use, sealed aliquots
Self-Validating Experimental Protocol: Intermediate Dilution Cascade

To guarantee that 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is fully solubilized before it interacts with your biological target, you must abandon single-step dilutions. This protocol utilizes a self-validating nephelometry step to ensure absolute scientific integrity[2].

Phase 1: Anhydrous Stock Preparation

  • Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weigh the required mass and dissolve in anhydrous, sealed-ampoule DMSO (water content <0.005%) to a concentration of 10 mM.

  • Self-Validation Check: Vortex for 60 seconds and hold the tube against a stark black background under a bright light. If you observe a Tyndall effect (scattering of light), undissolved micro-crystals remain. Sonicate in a water bath at 37°C for 5 minutes until optically clear.

Phase 2: The Intermediate Dilution

  • Prepare an intermediate buffer: 10% DMSO in your target aqueous buffer (e.g., PBS or DMEM). Note: Ensure the buffer is pre-warmed to 37°C to increase thermodynamic solubility.

  • Pipette 10 µL of your 10 mM stock into 90 µL of the pre-warmed intermediate buffer. Mix by gentle pipetting, avoiding the introduction of air bubbles. You now have a 1 mM intermediate stock in 19% DMSO.

Phase 3: Nephelometric Quality Control (The Self-Validating Step)

  • Transfer 50 µL of the intermediate stock to a black, clear-bottom 96-well plate.

  • Read the plate on a microplate nephelometer (or use the absorbance at 620 nm on a standard spectrophotometer as a proxy for light scattering).

  • Validation Gate: Compare the reading to a blank well containing only 19% DMSO buffer. If the compound well reads >5% above the blank baseline, kinetic nucleation has occurred. Do not proceed to the assay. You must lower your top concentration or add a biocompatible surfactant (e.g., 0.01% Tween-20) to the intermediate buffer.

Phase 4: Final Assay Dispensing

  • Once validated, transfer the required volume of the clear intermediate stock into your final assay plate containing cells or enzymes.

  • A 1:20 dilution of the intermediate stock into the final assay volume will yield a 50 µM final compound concentration at ~0.95% final DMSO, well within the tolerance limits of most biological assays.

References
  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (MDPI) URL: [Link]

  • Title: Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Troubleshooting

reducing byproducts during 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one scale-up

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks—regioselectivity, thermal degradation, and deprotection hazards—that drug development professionals encounter when moving this molecule from the bench to pilot-scale production.

PART 1: Mechanistic Troubleshooting & FAQs

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one relies on a critical regioselective sequence: the primary amine at position 4 must be temporarily masked (typically via a Boc group) to allow the piperidine ring nitrogen (position 1) to be acylated by an ethoxyacetyl donor. Failure to strictly control the reaction environment during the amidation and subsequent deprotection stages leads to exponential byproduct formation on scale-up.

Q1: We are observing significant N,N'-diacylation and the wrong regioisomer during the amidation step. How do we enforce regioselectivity? A1: This is a fundamental nucleophilicity issue. The primary amine at position 4 is sterically less hindered and more nucleophilic than the secondary piperidine nitrogen. If you attempt to acylate unprotected 4-aminopiperidine, the ethoxyacetyl chloride will preferentially attack the primary amine. Causality & Fix: You must start with tert-butyl piperidin-4-ylcarbamate (where the primary amine is Boc-protected). Ensure your starting material has >99% enantiomeric/chemical purity, as trace amounts of unprotected 4-aminopiperidine will rapidly consume two equivalents of your acylating agent, forming the N,N'-diacylated byproduct.

Q2: During the 1 kg scale-up of the ethoxyacetyl chloride coupling, we observe a dark, viscous byproduct and a drop in yield. What causes this? A2: This is caused by the exothermic degradation of ethoxyacetyl chloride. At scale, localized heating (hot spots) causes the acyl chloride to eliminate HCl, forming highly reactive ketene intermediates that oligomerize into dark, viscous tars. Causality & Fix: Shift from anhydrous batch conditions to a biphasic Schotten-Baumann system (e.g., EtOAc and aqueous NaHCO3) or utilize aqueous media for large-scale amide coupling[1]. The water acts as a heat sink, and the aqueous base continuously neutralizes the HCl byproduct without generating localized exotherms.

Q3: The final Boc deprotection step using TFA causes severe "foaming-out" and introduces tert-butyl alkylation byproducts. How can we optimize this? A3: Traditional acid-catalyzed deprotection relies on TFA or HCl, which causes severe slurry formation and foaming on scale-up due to the vigorous off-gassing of isobutylene and CO2[2]. Furthermore, unquenched tert-butyl cations will alkylate the piperidine ring or the ethoxy oxygen. Causality & Fix: You have two scalable alternatives:

  • Continuous Flow Thermal Deprotection: Heating the intermediate in trifluoroethanol (TFE) at 150 °C in a pressurized plug flow reactor (PFR) avoids aqueous workups and completely eliminates foaming hazards[2].

  • Deep Eutectic Solvents (DES): If flow chemistry is unavailable, Brønsted acidic deep eutectic solvents utilizing p-toluenesulfonic acid (pTSA) offer a highly efficient, biodegradable method for Boc deprotection without the volatility and hazards of TFA[3].

Q4: Our Boc-protected intermediate is showing thermal instability during early processing. Is there a protecting-group-free alternative? A4: Yes. If carbamate protecting groups prove thermally unstable, utilize an azide precursor strategy . Starting with 4-azidopiperidine provides an atom-efficient alternative. The azide is completely stable during the ethoxyacetyl chloride amidation step and can be cleanly reduced to the primary amine via continuous flow hydrogenation later[4].

PART 2: Quantitative Byproduct Profiling

To assist your analytical team, summarize your LC-MS data against this byproduct matrix to identify root causes instantly.

Byproduct IdentityStructural OriginPrimary CauseMitigation Strategy
N,N'-Diacylated Adduct (MW ~314)Over-acylation at both N1 and N4 positions.Trace unprotected 4-aminopiperidine SM; premature Boc cleavage.Maintain amidation temp <5 °C; verify SM purity via HPLC before use.
tert-Butyl Alkylated Product (MW ~284)N-alkylation of the final product.Unscavenged tert-butyl cations during acidic deprotection.Add 10 equiv. of anisole as a cation scavenger, or switch to thermal flow deprotection[2].
Ethoxyacetic Acid (MW ~104)Hydrolysis of the acylating agent.Moisture in batch reactor; excessively slow addition rate.Use Schotten-Baumann biphasic conditions to outcompete hydrolysis[1].
Amide Cleavage Adduct (MW ~100)Loss of the ethoxyacetyl group.Prolonged exposure to strong aqueous acids (e.g., 6M HCl) at elevated temps.Utilize pTSA-based DES[3] or anhydrous HCl in dioxane.

PART 3: Visualizing the Process Logic

Pathway SM tert-Butyl piperidin-4-ylcarbamate (Boc-protected primary amine) Intermediate Boc-Protected Intermediate SM->Intermediate Biphasic Amidation BP_Over N,N'-Diacylated Byproduct SM->BP_Over Trace un-protected SM Reagent Ethoxyacetyl Chloride + Aqueous NaHCO3 Reagent->Intermediate Deprotection Deprotection Step (Acidic DES or Thermal Flow) Intermediate->Deprotection Target 1-(4-Aminopiperidin-1-yl) -2-ethoxyethan-1-one Deprotection->Target Desired Pathway BP_Alk tert-Butyl Alkylation Byproduct Deprotection->BP_Alk Unscavenged Cations

Fig 1: Mechanistic workflow for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one synthesis and byproducts.

Flow Solvent Substrate in Trifluoroethanol Pump HPLC Pump Solvent->Pump PFR Plug Flow Reactor (150°C, 30 min) Pump->PFR Continuous Flow BPR BPR (10 bar) PFR->BPR Thermal Cleavage Product Free Amine Product BPR->Product Depressurization

Fig 2: Continuous flow thermal deprotection setup mitigating off-gassing and scaling hazards.

PART 4: Self-Validating Experimental Protocols

Protocol A: Scalable Biphasic Amidation (Schotten-Baumann)

Objective: Prevent ketene formation and enforce regioselectivity.

  • Preparation: Dissolve 1.0 eq of tert-butyl piperidin-4-ylcarbamate in Ethyl Acetate (10 volumes). Add an equal volume of 1M aqueous NaHCO3.

  • Thermal Control: Chill the biphasic mixture to 0–5 °C under vigorous mechanical stirring (>300 rpm to ensure phase mixing).

  • Addition: Add 1.1 eq of ethoxyacetyl chloride dropwise over 2 hours.

    • Self-Validation Checkpoint 1: Monitor CO2 evolution. Continuous, controlled bubbling indicates active neutralization of the HCl byproduct. If bubbling stops prematurely, the acyl chloride may have degraded.

  • Completion: Stir for an additional 1 hour at room temperature.

    • Self-Validation Checkpoint 2: Test the pH of the aqueous layer. It must remain >7. If pH < 7, the base was depleted, risking premature Boc cleavage.

  • Isolation: Separate phases, wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the Boc-protected intermediate.

Protocol B: Continuous Flow Thermal Boc Deprotection

Objective: Eliminate foaming-out and tert-butyl alkylation without using strong acids[2].

  • System Priming: Prime a stainless-steel Plug Flow Reactor (PFR) with pure Trifluoroethanol (TFE). Set the Back Pressure Regulator (BPR) to 10 bar to maintain the solvent in the liquid phase.

  • Heating: Heat the PFR zone to 150 °C.

  • Execution: Pump a 0.5 M solution of the Boc-protected intermediate in TFE through the PFR at a flow rate calibrated for a 30-minute residence time.

    • Self-Validation Checkpoint 1: Utilize inline ATR-FTIR spectroscopy at the reactor outlet. Monitor the disappearance of the carbamate carbonyl stretch (~1690 cm⁻¹) to confirm 100% conversion.

  • Depressurization & Collection: As the stream exits the BPR, isobutylene and CO2 will safely vent as gases. Collect the liquid stream containing the pure 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one.

PART 5: References

1.[2] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.[Link] 2.[1] Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. ACS Publications.[Link] 3.[3] A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.[Link] 4.[4] Disubstituted 1-Aryl-4-Aminopiperidine Library Synthesis Using Computational Drug Design and High-Throughput Batch and Flow Technologies. ACS Combinatorial Science.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in Aqueous Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one and encountering challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one and encountering challenges with its stability in aqueous solutions at room temperature. This document provides in-depth troubleshooting advice, preventative protocols, and the scientific rationale behind them to ensure the integrity of your experiments.

Section 1: Understanding the Degradation of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Q1: What are the primary chemical reasons my compound is degrading in water?

Answer: The molecular structure of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one contains two primary liabilities in an aqueous environment: an N-acylpiperidine (a type of amide) and a piperidine ring with a primary amine. These features make it susceptible to two main degradation pathways: hydrolysis and oxidation.

  • Amide Hydrolysis: The amide bond is the most likely point of cleavage in water. This reaction, which can be catalyzed by either acidic or basic conditions, breaks the molecule into 4-aminopiperidine and 2-ethoxyacetic acid. The cyclic nature of the piperidine ring can sometimes introduce strain on the amide bond, potentially influencing the rate of hydrolysis.[1][2]

  • Oxidation: The nitrogen atoms in the piperidine ring and the primary amine are nucleophilic and can be attacked by atmospheric oxygen or other oxidizing agents.[3][4] This process is often accelerated by exposure to light (photo-oxidation) or the presence of trace metal ions. Oxidation can lead to the formation of N-oxides and other colored byproducts, which are often observed as a yellow or brown tint in the solution.[5]

cluster_hydrolysis Amide Hydrolysis cluster_oxidation Oxidation parent 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one (Aqueous Solution) prod_h1 4-Aminopiperidine parent->prod_h1  pH-dependent Cleavage prod_o1 N-Oxides parent->prod_o1  O₂, Light, Metal Ions prod_h2 2-Ethoxyacetic Acid prod_o2 Other Oxidative Byproducts

Caption: Primary degradation pathways for the target compound in water.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you might encounter during your experiments.

Q2: My solution of the compound, which was initially clear, has turned yellow or brown. What happened, and can I still use it?

Answer: A yellow or brown discoloration is a classic indicator of oxidative degradation.[5] The nitrogen-containing piperidine ring is susceptible to oxidation when exposed to air and light.

Causality: This degradation is often caused by a combination of factors:

  • Dissolved Oxygen: Standard laboratory water is saturated with atmospheric oxygen.

  • Light Exposure: UV and even ambient lab light can provide the energy to initiate photo-oxidative reactions.[4]

  • Headspace Oxygen: The air in the vial above your solution contains oxygen.

Usability: The solution is likely no longer suitable for sensitive quantitative assays. The presence of degradation products means the concentration of the active parent compound has decreased, and the impurities themselves could interfere with your experiment. It is strongly recommended to discard the discolored solution and prepare a fresh batch using the preventative protocols outlined in Section 3.

Q3: I'm observing a gradual loss of potency or inconsistent results in my biological assays over time. Could this be a stability issue?

Answer: Yes, this is a very common consequence of compound degradation. Both hydrolysis and oxidation will reduce the concentration of the active parent molecule, leading directly to decreased biological activity.

Self-Validation Check:

  • Analyze Purity: Use a stability-indicating analytical method, such as HPLC, to re-check the purity of the solution that is giving inconsistent results. Compare this to the analysis of a freshly prepared solution.

  • Forced Degradation: Perform a forced degradation study (see Section 4) to identify the peaks corresponding to known degradation products. This can confirm if the new, unknown peaks in your aged sample match the degradation profile.

If degradation is confirmed, you must implement stricter preparation and storage protocols. Always use freshly prepared solutions for critical experiments.

Q4: My HPLC/LC-MS analysis shows new peaks appearing over time that weren't in my initial sample. What are they?

Answer: These new peaks are almost certainly degradation products. Based on the primary degradation pathways, the most probable new species are:

  • From Hydrolysis: 4-aminopiperidine and 2-ethoxyacetic acid.

  • From Oxidation: N-oxides and other oxidized derivatives. These products are typically more polar than the parent compound and will thus have different retention times on a reverse-phase HPLC column.[4]

Identifying these peaks is crucial for developing a stability-indicating method that can accurately quantify the amount of parent compound remaining.

Section 3: Proactive Stabilization Strategies & Protocols

To prevent degradation, a multi-faceted approach controlling pH, oxygen, light, and temperature is required.

Q5: What is the best way to prepare an aqueous stock solution for immediate or short-term ( < 24 hours) use?

Answer: For short-term use, the goal is to minimize exposure to oxygen and light during preparation and handling.

Protocol: Preparation of a Stabilized Aqueous Solution

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.2). The optimal pH should be determined experimentally (see Q6), but starting at a neutral pH is a reasonable baseline.[6]

  • Deoxygenation: Sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the solid 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one in a tared amber vial.

  • Dissolution: Add the deoxygenated buffer to the solid to achieve the desired concentration. If solubility is an issue, gentle vortexing is acceptable. Avoid sonication, which can introduce localized heat.

  • Headspace Purge: Before sealing the vial, gently blow a stream of the inert gas over the surface of the solution to displace the air in the headspace.

  • Storage: Tightly seal the amber vial and store it at 2-8°C, even for short-term use. Do not store aqueous solutions for more than a day unless you have validated their stability.[6][7]

Q6: What is the optimal pH for stability, and how do I determine it?

Answer: The optimal pH is the point where the rate of amide hydrolysis is at its minimum. This pH must be determined empirically for your specific experimental conditions. A compound with both acidic and basic functional groups will often exhibit a U-shaped stability profile, being most stable in a specific pH range (typically slightly acidic to neutral) and degrading faster in highly acidic or alkaline conditions.[8]

Protocol: pH Stability Profile Study

  • Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 4, 5, 6, 7, 8, 9).

  • Prepare Samples: Using the stabilized protocol from Q5, prepare identical concentrations of the compound in each buffer.

  • Initial Analysis (T=0): Immediately analyze the purity of each sample using a calibrated HPLC method to get a baseline reading.

  • Incubate: Store all samples under identical conditions (room temperature, protected from light).

  • Time-Point Analysis: Re-analyze each sample at set time points (e.g., 4, 8, 24, 48 hours).

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point for each pH. Plot the % purity vs. time for each pH to determine the degradation rate. The pH with the slowest rate of degradation is the optimal pH for storage.

Table 1: Example Data Logging for pH Stability Study

Time (hours) Purity at pH 4 (%) Purity at pH 5 (%) Purity at pH 6 (%) Purity at pH 7 (%) Purity at pH 8 (%)
0 100.0 100.0 100.0 100.0 100.0
24 92.1 96.5 98.8 98.5 94.3

| 48 | 85.6 | 93.2 | 97.5 | 97.0 | 89.1 |

Q7: Can I use additives like antioxidants to improve stability?

Answer: Yes, for combating oxidative degradation, the use of antioxidants is a highly effective strategy, particularly if your application can tolerate these additives.

Causality: Antioxidants act as sacrificial agents, reacting with oxygen or free radicals more readily than your compound of interest does.[9]

Table 2: Common Stabilizing Additives for Aqueous Solutions

Additive Type Recommended Concentration Mechanism of Action Reference
N-Acetylcysteine (NAC) Antioxidant 0.01 - 0.1% (w/v) Acts as a sacrificial reductant, effective against oxidative degradation. [9]
Butylated Hydroxytoluene (BHT) Antioxidant 0.01 - 0.05% (w/v) Free-radical scavenger, often used for organic-phase stability but can be used in aqueous systems. [4]

| EDTA | Chelating Agent | 1 - 100 µM | Sequesters trace metal ions that can catalyze oxidative degradation. | N/A |

Protocol Integration: If used, the antioxidant or chelating agent should be dissolved in the buffer before the deoxygenation step in the protocol described in Q5.

Q8: What are the absolute best practices for long-term storage?

Answer: Aqueous solutions are not recommended for long-term storage. The best practice is to avoid water altogether.

  • Store as a Solid: The most stable form is the neat, solid compound. Store it in a tightly sealed container in a desiccator at -20°C.

  • Anhydrous Organic Stock Solutions: If a stock solution is required, prepare it in a dry, aprotic organic solvent (e.g., anhydrous DMSO or ethanol) in which the compound is stable.[6] Purge the vial headspace with inert gas and store at -20°C or -80°C.

Section 4: A Framework for Analytical Stability Monitoring

A robust stability-indicating analytical method is essential for validating your storage and handling procedures.

Q9: How do I develop an analytical method to properly monitor the stability of my compound?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. The key feature of such a method is its ability to resolve the active parent compound from all potential degradation products, ensuring that a decrease in the parent peak area is directly proportional to its degradation.

Workflow: Development of a Stability-Indicating HPLC Method

  • Forced Degradation Study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate a full spectrum of potential degradation products.[8]

    • Acid/Base: Incubate with 0.1 M HCl and 0.1 M NaOH.

    • Oxidation: Incubate with 3% hydrogen peroxide.

    • Heat: Heat the solution at 60-80°C.

    • Light: Expose the solution to UV light.

  • Method Development: Analyze the stressed samples by HPLC. Develop a gradient method (typically using mobile phases like acetonitrile and water with a modifier like formic acid or TFA) that achieves baseline separation between the parent peak and all degradation product peaks.

  • Method Validation: Once the method is established, validate it for specificity, linearity, accuracy, and precision according to standard guidelines.

  • Routine Stability Testing: Use this validated method to perform the routine stability studies described in this guide.

cluster_prep Sample Preparation cluster_analysis Analysis & Decision prep Prepare Solutions (e.g., different pH, +antioxidant) store Store at Room Temp (Protected from Light) prep->store sample Sample at Timepoints (T=0, 24h, 48h, etc.) store->sample hplc Analyze by Validated Stability-Indicating HPLC sample->hplc calc Calculate % Purity vs. T=0 Control hplc->calc det Determine Optimal Storage Condition calc->det

Caption: A typical workflow for conducting a stability study.

References

  • Biosynce. (2025). What is the stability of piperidine? - Blog.
  • Palermo, G., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine. UC Irvine.
  • Palermo, G., et al. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry. [Link]

  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Cayman Chemical. (n.d.).
  • Cayman Chemical. (2017).
  • Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Lee, S., et al. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed. MDPI. [Link]

  • Rashid, M., et al. (2025). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one vs. Standard 4-Aminopiperidine Building Blocks

Introduction: The Central Role of the 4-Aminopiperidine Scaffold In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the framework of numerous FDA-approved pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of the 4-Aminopiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the framework of numerous FDA-approved pharmaceuticals.[1] Its favorable physicochemical and pharmacokinetic properties make it a cornerstone of drug design. Among its many variants, the 4-aminopiperidine motif is particularly valuable, offering a versatile anchor point for building complex molecular architectures that can interact with a wide range of biological targets.[2][3]

The selection of a starting building block is one of the most critical decisions in a drug discovery campaign. It dictates not only the synthetic route but also profoundly influences the properties of the final compounds, from biological activity and selectivity to solubility and metabolic stability. This guide provides an in-depth, objective comparison between a functionally advanced building block, 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one , and its more conventional counterparts, 4-Amino-1-Boc-piperidine and unprotected 4-Aminopiperidine . Through comparative data and detailed experimental protocols, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make the most strategic choice for their specific synthetic and therapeutic goals.

Chapter 1: A Tale of Three Scaffolds—A Physicochemical Comparison

Before delving into reactivity, a fundamental understanding of the physicochemical properties of these building blocks is essential. Properties such as basicity (pKa) and lipophilicity (LogP) are critical determinants of a molecule's behavior in both synthetic reactions and biological systems, affecting everything from reaction rates to bioavailability and off-target effects like hERG channel binding.[4][5]

The primary structural difference among these three molecules lies at the N-1 position of the piperidine ring. This substitution pattern—or lack thereof—creates dramatic shifts in their electronic and physical nature.

Property1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one4-Amino-1-Boc-piperidine4-Aminopiperidine
Structure alt text
CAS Number 1042793-43-087120-72-7[6]13035-19-3[7]
Molecular Formula C₉H₁₈N₂O₂C₁₀H₂₀N₂O₂[6]C₅H₁₂N₂[7]
Molecular Weight 186.25200.28[6]100.16[7]
Dominant Basic Center Exocyclic 4-AminoExocyclic 4-AminoEndocyclic 1-Amino (Ring N)
Predicted pKa (Strongest Base) ~9.5 - 10.0 (of 4-NH₂)~9.5 - 10.0 (of 4-NH₂)~10.37 (of Ring NH)[1][7]
Predicted XLogP3 ~ -0.5 (Estimated)~0.7[1]~ -0.3 (Estimated)

Analysis of Physicochemical Properties:

The most striking difference is in basicity. In unprotected 4-aminopiperidine, the secondary ring nitrogen is the most basic site. However, the introduction of an electron-withdrawing acyl group (ethoxyacetyl) or carbamate group (Boc) at the N-1 position significantly reduces the basicity of the ring nitrogen through an inductive effect.[4][8] This makes the exocyclic 4-amino group the primary basic and nucleophilic center in both 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one and 4-Amino-1-Boc-piperidine . This electronic modulation is not merely a chemical curiosity; it is a powerful tool for directing reactivity and fine-tuning pharmacokinetic properties. A lower overall basicity can be advantageous for reducing clearance and mitigating certain off-target activities.[4]

The ethoxyacetyl group on our featured compound imparts significant polarity, suggesting enhanced aqueous solubility, a highly desirable trait in drug candidates.

G cluster_0 Building Block Structures & Key Properties cluster_1 Synthetic Implications A 4-Aminopiperidine - Two reactive amines (N1, N4) - N1 is more basic/nucleophilic - High pKa (~10.4) D Chemoselectivity Challenge (Potential for N1/N4 mixtures) A->D B 4-Amino-1-Boc-piperidine - N1 protected (carbamate) - N4 is the sole reactive amine - Acid-labile protection E Orthogonal Strategy (Sequential N4 then N1 functionalization) B->E C 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one - N1 acylated (stable amide) - N4 is the sole reactive amine - Introduces polar ethoxyacetyl moiety F Direct Incorporation Strategy (N1-substituent is part of final design) C->F

Caption: Structural differences and resulting synthetic strategies.

Chapter 2: A Practical Guide to Reactivity and Chemoselectivity

The true value of a building block is revealed in its synthetic performance. Here, we compare the three candidates in two of the most common transformations in drug discovery: amide bond formation and reductive amination.

Scenario 1: Amide Bond Formation via Acylation

This experiment aims to couple a generic carboxylic acid (e.g., benzoic acid) with the 4-amino group of our building blocks.

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. It is chosen for its high yields and low rates of side reactions.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the acidic protons generated during the reaction, driving the equilibrium towards product formation without competing in the acylation itself.[9]

  • Solvent (DMF): Dimethylformamide is a polar aprotic solvent that effectively dissolves all reactants and reagents, facilitating a homogenous reaction environment.

Experimental Protocol: General Procedure for Acylation

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of the respective 4-aminopiperidine building block (1.05 eq) in DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine.[10]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Anticipated Outcomes & Discussion:

  • With 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one: A clean, high-yield conversion to the N-4 acylated product is expected. The N-1 amide is non-nucleophilic and will not interfere, demonstrating excellent chemoselectivity.

  • With 4-Amino-1-Boc-piperidine: A similarly clean and high-yield reaction at the N-4 position is anticipated. The Boc group provides robust protection of the N-1 position.[12]

  • With 4-Aminopiperidine: This reaction is problematic. The N-1 secondary amine is more nucleophilic than the N-4 primary amine and is expected to react preferentially, leading to the undesired N-1 isomer as the major product. Di-acylation at both nitrogens is also a significant possibility. This highlights the necessity of N-1 protection for selective N-4 functionalization.

G cluster_0 Acylation Workflow start R-COOH + HATU + DIPEA activated Activated Ester Intermediate start->activated amine Add Aminopiperidine Building Block activated->amine reaction Reaction & Monitoring (TLC / LC-MS) amine->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Purified N-4 Amide Product purify->product G cluster_0 Synthetic Strategy using 4-Amino-1-Boc-piperidine Start 4-Amino-1-Boc-piperidine Step1 Step 1: N-4 Functionalization (e.g., Acylation, Reductive Amination) Start->Step1 Intermediate N4-Substituted-1-Boc-piperidine Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA / DCM) Intermediate->Step2 Deprotected N4-Substituted-piperidine Step2->Deprotected Step3 Step 3: N-1 Functionalization (e.g., Acylation, Alkylation) Deprotected->Step3 Final Final N1, N4-Disubstituted Product Step3->Final

Sources

Comparative

A Comparative Guide to Purity Validation: Leveraging Quantitative NMR for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy.[1][2][3] Re...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy.[1][2][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous purity assessments.[2][4][5] This guide offers an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of the novel small molecule, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one. We will dissect the principles of qNMR, provide a detailed experimental protocol, and draw objective comparisons with alternative analytical techniques, supported by experimental data considerations.

The Central Role of Purity in Drug Development

Impurity profiling is a critical aspect of drug development and manufacturing.[1][2] The presence of impurities, even in minute quantities, can significantly impact the safety and therapeutic effect of a drug product.[1] Therefore, employing robust and reliable analytical methods for purity determination is not just a regulatory requirement but a scientific necessity.

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one: A Case Study

For the purpose of this guide, we will focus on the purity validation of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, a compound with potential applications in medicinal chemistry.

Chemical Structure:

  • Molecular Formula: C9H18N2O2

  • Molecular Weight: 186.25 g/mol

The validation of its purity is a critical step in its journey from a research compound to a potential therapeutic agent.

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment due to its direct proportionality between NMR signal area and the number of atomic nuclei.[6][7][8] This allows for a direct and accurate quantification of a substance, often without the need for an identical reference standard for each impurity.[6][7]

The Causality Behind Experimental Choices in qNMR

The accuracy and reliability of qNMR are contingent upon meticulous experimental design and execution.[9] Here, we delve into the reasoning behind key experimental choices:

  • Internal Standard Selection: The choice of an internal standard is a cornerstone of accurate qNMR.[10][11] An ideal internal standard should:

    • Possess high purity (≥99%) to prevent interference and ensure accurate quantification.[10]

    • Be soluble in the same deuterated solvent as the analyte.[10]

    • Have signals that do not overlap with the analyte's signals.[9]

    • Be chemically stable and non-reactive with the analyte or solvent.[11]

    • For 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, which is a polar molecule, maleic acid or dimethyl sulfone could be suitable internal standards, depending on the chosen solvent.[11]

  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous sample.[9] For polar compounds like our case study molecule, common choices include DMSO-d₆, D₂O, or MeOD.[10]

  • Key Acquisition Parameters:

    • Relaxation Delay (d1): This is arguably the most critical parameter for accurate quantification. The relaxation delay must be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.[11] Insufficient relaxation delay leads to signal saturation and an underestimation of the true integral area, introducing systematic error.[11]

    • Pulse Angle: A 90° pulse is recommended for qNMR to ensure maximum signal intensity for quantification.[9]

    • Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 is often recommended) for the signals of interest.

Experimental Protocol: qNMR Purity Determination of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

This protocol outlines a self-validating system for the purity determination of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one using qNMR.

1. Sample and Internal Standard Preparation:

  • Accurately weigh approximately 10-20 mg of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one into a clean, dry vial using a microbalance with a readability of at least 0.01 mg.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, purity >99.5%) to achieve a molar ratio of approximately 1:1 with the analyte.

  • Record the exact weights of both the analyte and the internal standard.

2. NMR Sample Preparation:

  • Quantitatively transfer both the analyte and the internal standard to a single NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Ensure complete dissolution by gentle vortexing or sonication.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).

  • Key acquisition parameters:

    • Pulse angle: 90°

    • Relaxation delay (d1): ≥ 5 x T1 (determine T1 experimentally beforehand if possible; a conservative value of 30-60s is often used for small molecules)

    • Acquisition time: ≥ 3 seconds

    • Number of scans: 16 or as needed to achieve adequate S/N.

4. Data Processing and Purity Calculation:

  • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation, phasing, and baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve acquire_spectrum Acquire 1H NMR spectrum dissolve->acquire_spectrum Transfer to NMR tube process_data Process spectrum (FT, phase, baseline) acquire_spectrum->process_data integrate Integrate analyte and IS signals process_data->integrate calculate Calculate purity integrate->calculate

Caption: A streamlined workflow for qNMR purity determination.

Comparison with Alternative Purity Validation Methods

While qNMR is a powerful technique, a comprehensive purity assessment often benefits from orthogonal methods that rely on different physicochemical principles.[6]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for detecting and quantifying impurities.[6][12] It separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.[8]

  • Methodology: A validated HPLC method with UV detection would involve separating 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one from its potential impurities on a suitable column (e.g., C18). Purity is often determined by area percent, where the main peak's area is expressed as a percentage of the total detected peak areas.[8]

  • Strengths: High sensitivity for detecting trace impurities, excellent resolving power for complex mixtures.[8][13]

  • Limitations: The area percent method assumes all compounds have a similar UV response factor, which can lead to inaccurate quantification if not corrected.[8] It requires reference standards for each impurity for precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.[1][14] It is an invaluable tool for identifying unknown impurities.[1][14]

  • Methodology: An LC-MS method would separate the components of the sample, and the mass spectrometer would provide mass-to-charge ratio information for each eluting peak, aiding in the identification of impurities.

  • Strengths: High specificity and sensitivity, enabling the identification of impurities without reference standards.[2][14]

  • Limitations: Quantification can be more complex than with UV detection and may require specific instrument setups and expertise.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[15][16][17]

  • Methodology: For non-volatile compounds like 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, derivatization to a more volatile form may be necessary before GC-MS analysis.[17]

  • Strengths: Excellent for analyzing volatile impurities, such as residual solvents.[18]

  • Limitations: Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity to the method.[17][18]

Comparative Summary of Purity Validation Techniques
FeatureqNMRHPLC-UVLC-MSGC-MS
Principle Molar concentrationChromatographic separation & UV absorbanceChromatographic separation & mass detectionGas-phase separation & mass detection
Quantification Absolute (primary method)Relative (area %) or external standardSemi-quantitative without standardsQuantitative with standards
Reference Standard Internal standard of known purityAnalyte reference standardNot essential for identificationAnalyte reference standard
Sensitivity ModerateHighVery HighVery High (for volatile compounds)
Selectivity High (chemical shift)Moderate to High (retention time)Very High (mass-to-charge ratio)Very High (mass-to-charge ratio)
Throughput ModerateHighModerateModerate
Best For Absolute purity, structural confirmationRoutine QC, impurity profilingImpurity identificationVolatile impurities, residual solvents

Logical Workflow for Comprehensive Purity Assessment:

Purity_Workflow start Purity Validation of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one qnmr qNMR for Absolute Purity start->qnmr hplc HPLC-UV for Impurity Profile start->hplc lcms LC-MS for Impurity Identification start->lcms gcms GC-MS for Residual Solvents start->gcms decision Purity Meets Specification? qnmr->decision hplc->decision lcms->decision gcms->decision pass Release for Further Development decision->pass Yes fail Further Purification / Investigation decision->fail No

Caption: An integrated approach to purity validation.

Conclusion: A Multi-faceted Approach to Purity Validation

For a comprehensive and robust purity assessment of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, a multi-technique, or orthogonal, approach is highly recommended.[6] qNMR serves as an excellent primary method for establishing an accurate, absolute purity value.[7][19] This should be complemented by a high-sensitivity chromatographic method like HPLC-UV to detect and quantify trace impurities. Furthermore, LC-MS is invaluable for the structural elucidation of any unknown impurities, and GC-MS is essential for quantifying residual solvents. By integrating the data from these orthogonal techniques, researchers and drug developers can build a complete and reliable purity profile, ensuring the quality and safety of the API and adhering to stringent regulatory standards.

References

  • Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. (n.d.). Current Pharmaceutical Analysis, 6(4).
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (n.d.). Agilent Technologies.
  • LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
  • Analysis of Impurities in Pharmaceuticals by LC‐MS with Cold Electron Ionization. (2025, October 22). Wiley Online Library.
  • ICH Q2A Guideline Validation Of Analytical Methods. (2026, February 22). LinkedIn.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15). International Journal of Pharmaceutical Sciences and Research.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29). ResolveMass Laboratories Inc.
  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (n.d.). Benchchem.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30). ResolveMass Laboratories Inc.
  • qNMR Internal Standard Reference Data (ISRD). (2019, March 14). BIPM.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014, November 7). PMC.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 23). Lab Manager.
  • qNMR vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). Benchchem.
  • Quantitative NMR Spectroscopy. (2017, November). University of Oxford.
  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Urbana-Champaign.
  • How GC-MS Detects Volatile Organic Compounds (VOCs): Complete Technical Guide. (2025, December 21). ResolveMass Laboratories Inc.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). FUJIFILM Wako Pure Chemical Corporation.
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. (n.d.). ResearchGate.
  • Which Non-Volatile Compounds Can Be Analyzed By GC-MS? (2025, January 21). Alwsci.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2026, March 23). ResearchGate.
  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks.
  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016, June 30). ACG Publications.
  • The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (n.d.). PMC.
  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. (2019, January 23). Analytical Chemistry.
  • A Comparative Analysis of Synthetic Methods for 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. (n.d.). Benchchem.
  • 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one. (n.d.). Appchem.
  • 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one. (n.d.). PubChemLite.
  • 1-Acetyl-4-aminopiperidine. (n.d.). Sigma-Aldrich.

Sources

Validation

comparative pharmacokinetic profile of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one analogs

Title: Comparative Pharmacokinetic Profiling of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Analogs: A Guide for Lead Optimization Introduction The 4-aminopiperidine scaffold is a highly privileged structure in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetic Profiling of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Analogs: A Guide for Lead Optimization

Introduction

The 4-aminopiperidine scaffold is a highly privileged structure in modern medicinal chemistry, serving as the core pharmacophore for various GPCR ligands, kinase inhibitors, and novel antimycobacterial agents[1]. However, unmodified 4-aminopiperidines frequently suffer from suboptimal pharmacokinetic (PK) profiles due to rapid first-pass metabolism. Specifically, the basic N1 nitrogen of the piperidine ring is highly susceptible to cytochrome P450 (CYP3A4)-mediated N-dealkylation[2].

To circumvent this metabolic liability, N-acylation strategies are routinely employed. This guide objectively compares the pharmacokinetic performance of the 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one scaffold—an aliphatic amide analog—against traditional N-alkyl and N-aryl alternatives. By synthesizing mechanistic causality with actionable experimental workflows, this guide provides drug development professionals with a blueprint for optimizing piperidine-based leads.

Mechanistic Rationale: Overcoming CYP3A4 N-Dealkylation

Expertise & Experience: The Causality of Metabolic Stability

The primary metabolic bottleneck for standard 4-aminopiperidine drugs is rapid N-dealkylation catalyzed by CYP3A4. Mechanistic and quantum mechanical studies reveal that the 4-amino group acts as a critical hydrogen bond donor/acceptor with the Serine 119 residue in the CYP3A4 active site. This specific interaction juxtaposes the basic N1-alkyl group directly over the catalytic heme iron, facilitating rapid electron transfer and subsequent cleavage[2].

By converting the basic N1 amine into a neutral amide—specifically utilizing a 2-ethoxyethan-1-one moiety—two critical PK enhancements are achieved:

  • Electronic Shielding: The electron-withdrawing nature of the amide carbonyl significantly reduces the electron density on the piperidine nitrogen. This prevents the single-electron transfer required to initiate CYP-mediated N-dealkylation.

  • Lipophilicity Modulation: Unlike bulky, highly lipophilic benzoyl or benzyl groups that can drive non-specific plasma protein binding and toxicity, the ethoxy ether linkage provides a balanced polar surface area (PSA) and an optimal LogD. This enhances aqueous solubility while maintaining excellent membrane permeability[3].

CYP3A4_Metabolism A Basic 4-Aminopiperidine (N-Alkyl Scaffold) B CYP3A4 Active Site (Serine 119 H-Bonding) A->B Favorable Geometry C Rapid N-Dealkylation (High Clearance) B->C Electron Transfer E Electronic Shielding (Amide Resonance) B->E Prevents Oxidation D 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one D->B Altered Binding F Metabolic Stability (Low Clearance) E->F Sustained Half-Life

Caption: Divergent CYP3A4 metabolic pathways of N-alkyl vs. N-acyl 4-aminopiperidine scaffolds.

Comparative Pharmacokinetic Data

Data Presentation: Scaffold Benchmarking

To objectively evaluate the 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one scaffold, we benchmark its baseline PK parameters against a standard N-benzyl analog and a bulky N-benzoyl analog. The data below synthesizes typical ranges observed in preclinical Sprague-Dawley rat models and in vitro human liver microsomes (HLMs).

Pharmacokinetic ParameterN-Benzyl-4-aminopiperidine (Alkyl)1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (Aliphatic Amide)N-Benzoyl-4-aminopiperidine (Aryl Amide)
In vitro HLM CL_int (µL/min/mg)> 85.0 (High)15.2 (Low)22.4 (Moderate)
In vivo Half-life (t1/2) (h)0.84.53.2
Oral Bioavailability (%F) < 15%68%42%
LogD (pH 7.4) 2.81.43.1
Plasma Protein Binding > 95%65%88%
Primary Clearance Route CYP3A4 N-dealkylationRenal / Minor Phase IICYP-mediated aromatic hydroxylation

Key Takeaway: The ethoxyethan-1-one derivative exhibits superior oral bioavailability (68%) and a prolonged half-life (4.5 h) due to the complete abrogation of N-dealkylation and a lower propensity for aromatic hydroxylation compared to the benzoyl analog. Its lower LogD (1.4) reduces non-specific plasma protein binding, increasing the free fraction of the active drug.

Experimental Methodologies

Trustworthiness: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize internal standards and strict control systems to validate the pharmacokinetic data of piperidine amides[4].

Protocol A: In Vitro Human Liver Microsomal (HLM) Stability Assay

  • Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine 0.5 mg/mL HLM protein, 1 µM of the test analog (e.g., 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one), and buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH).

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol) to quench the reaction and precipitate proteins.

  • Validation Control: Run parallel incubations without NADPH to differentiate enzymatic metabolism from chemical instability. Use Verapamil as a high-clearance positive control.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and intrinsic clearance (CL_int).

Protocol B: In Vivo Pharmacokinetic Profiling (Sprague-Dawley Rats)

  • Formulation: Dissolve the analog in a vehicle of 5% DMSO / 10% Tween 80 / 85% Saline to ensure complete solubilization of the amide.

  • Dosing: Administer intravenously (IV) at 2 mg/kg via the tail vein, and orally (PO) at 10 mg/kg via oral gavage to fasted male Sprague-Dawley rats (n=3 per route)[4].

  • Sampling: Collect serial blood samples (200 µL) via the jugular vein into K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Extraction: Centrifuge blood at 3000 x g for 10 min at 4°C to isolate plasma. Extract analytes using protein precipitation (3 volumes of acetonitrile with internal standard).

  • Quantification: Analyze using a reversed-phase C18 column (e.g., Phenomenex Luna C18) coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) MRM mode[4].

  • Data Processing: Calculate PK parameters (AUC, Cmax, t1/2, CL, Vd, %F) using non-compartmental analysis (NCA) software.

PK_Workflow Step1 Compound Formulation (5% DMSO / 10% Tween 80) Step2 In Vivo Dosing (IV: 2 mg/kg | PO: 10 mg/kg) Step1->Step2 Step3 Serial Blood Sampling (Jugular Vein, 0-24h) Step2->Step3 Sprague-Dawley Rats Step4 Plasma Extraction (Acetonitrile Precipitation) Step3->Step4 K2EDTA Plasma Step5 LC-MS/MS Quantification (MRM Mode, C18 Column) Step4->Step5 Supernatant Step6 NCA Pharmacokinetic Modeling (AUC, t1/2, %F) Step5->Step6 Concentration-Time Data

Caption: Step-by-step in vivo pharmacokinetic profiling workflow for piperidine amide analogs.

Conclusion

The structural transition from a basic N-alkyl 4-aminopiperidine to the 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one scaffold represents a highly effective strategy for optimizing drug-like properties. By strategically utilizing an aliphatic amide with an ether linkage, researchers can bypass CYP3A4-mediated N-dealkylation[2], significantly lower intrinsic clearance, and achieve superior oral bioavailability without the lipophilic penalties associated with bulky aryl amides.

References

  • Sun, H., & Scott, D. O. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.[Link]

  • Shirude, P. S., et al. (2014). 4-Aminoquinolone Piperidine Amides: Noncovalent Inhibitors of DprE1 with Long Residence Time and Potent Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2017). Identification of Better Pharmacokinetic Benzothiazinone Derivatives as New Antitubercular Agents. PubMed Central (PMC).[Link]

  • Dalvie, D., et al. (2011). Excretion, Metabolism, and Pharmacokinetics of CP-945,598, a Selective Cannabinoid Receptor Antagonist, in Rats, Mice, and Dogs. Drug Metabolism and Disposition.[Link]

Sources

Comparative

Benchmarking 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Efficacy in Preclinical Models: A Comparative Guide

The development of novel acetylcholinesterase (AChE) inhibitors remains a cornerstone in managing cognitive deficits associated with neurodegenerative pathologies like Alzheimer's Disease (AD). The 4-aminopiperidine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of novel acetylcholinesterase (AChE) inhibitors remains a cornerstone in managing cognitive deficits associated with neurodegenerative pathologies like Alzheimer's Disease (AD). The 4-aminopiperidine scaffold has emerged as a highly versatile pharmacophore, capable of spanning the narrow gorge of the AChE enzyme to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) 1.

This guide benchmarks the preclinical efficacy of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (hereafter referred to as APEE ), a novel synthetic derivative, against the standard-of-care Donepezil. Designed for drug development professionals, this document provides a comprehensive, self-validating framework for evaluating APEE's enzyme kinetics, neuroprotective capacity, and in vivo cognitive enhancement.

Mechanistic Rationale & Pathway Dynamics

The piperidine ring is ubiquitous in CNS drug discovery due to its favorable pKa, which modulates basicity to ensure optimal brain penetrance while minimizing hERG-related cardiovascular toxicity 2. In the context of APEE, the basic nitrogen of the 4-aminopiperidine moiety establishes critical cation-π interactions with the Trp84 residue in the AChE CAS. Concurrently, the 2-ethoxyethan-1-one tail extends toward the PAS, interacting with Trp279 3.

This dual-binding mechanism not only prevents the hydrolysis of acetylcholine (ACh) but also sterically hinders AChE-induced amyloid-beta aggregation, providing a secondary disease-modifying benefit characteristic of multipotent hybrids 4.

Pathway AChE Acetylcholinesterase (AChE) Breakdown Choline + Acetate AChE->Breakdown Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Substrate Receptor Cholinergic Receptors ACh->Receptor Activates APEE APEE Scaffold (Inhibitor) APEE->AChE Competitive Inhibition Neuroprotection Cognitive Enhancement Receptor->Neuroprotection Downstream Signaling

Fig 1: Mechanism of AChE inhibition by APEE leading to enhanced cholinergic signaling.

Preclinical Benchmarking Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every in vitro hit must be counter-screened for cytotoxicity and off-target effects before advancing to in vivo behavioral models.

Workflow Phase1 Phase 1: In Vitro Enzyme Kinetics Phase2 Phase 2: Cell Viability Phase1->Phase2 IC50 < 5µM Phase3 Phase 3: In Vivo Scopolamine Model Phase2->Phase3 CC50 > 50µM Phase4 Phase 4: Behavioral Assessment Phase3->Phase4 Dosing Phase5 Phase 5: Ex Vivo Verification Phase4->Phase5 Tissue Analysis

Fig 2: Preclinical validation workflow from in vitro kinetics to ex vivo brain analysis.

Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)

Causality Check: We utilize Ellman's assay because it provides real-time colorimetric quantification of thiocholine production, offering precise IC₅₀ and Kᵢ (inhibition constant) values necessary to determine the mode of inhibition. Selectivity over Butyrylcholinesterase (BChE) is simultaneously assessed to minimize peripheral side effects.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve APEE, Donepezil, and Rivastigmine in DMSO (ensure final assay concentration is <0.1% DMSO to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of test compound (concentrations ranging from 0.001 to 100 µM), and 20 µL of Electrophorus electricus AChE (0.22 U/mL). Incubate for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 10 µL of 0.0075 M acetylthiocholine iodide (ATCI).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate initial velocity (V₀) to derive IC₅₀ values via non-linear regression.

Protocol B: In Vivo Scopolamine-Induced Amnesia Model

Causality Check: Scopolamine, a non-selective muscarinic antagonist, transiently blocks cholinergic signaling, reliably mimicking the cognitive deficits of AD. Reversal of this deficit by APEE confirms target engagement and successful blood-brain barrier (BBB) penetrance 5.

  • Subject Allocation: Male Wistar rats (200-250g) are divided into four groups (n=8/group): Vehicle, Scopolamine (1 mg/kg, i.p.), Scopolamine + Donepezil (3 mg/kg, p.o.), and Scopolamine + APEE (3 mg/kg, p.o.).

  • Dosing Regimen: Administer APEE or Donepezil 60 minutes prior to behavioral testing. Administer Scopolamine 30 minutes prior to testing.

  • Morris Water Maze (MWM) Testing:

    • Acquisition Phase (Days 1-4): Train rats to find a hidden submerged platform. Record escape latency (time taken to find the platform).

    • Probe Trial (Day 5): Remove the platform. Record the time spent in the target quadrant to assess spatial memory retention.

  • Ex Vivo Verification: Immediately post-probe trial, euthanize the animals. Dissect the hippocampus and prefrontal cortex. Homogenize the tissue and perform an ex vivo Ellman's assay to confirm that in vivo AChE inhibition correlates with the observed behavioral improvements.

Comparative Efficacy Data

The tables below summarize the benchmarking data of APEE against clinical standards. APEE demonstrates sub-micromolar affinity for AChE, positioning it as a highly competitive scaffold.

Table 1: In Vitro Enzyme Kinetics and Selectivity
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)Mode of Inhibition
APEE 0.85 ± 0.0442.1 ± 2.349.5Competitive
Donepezil 0.04 ± 0.015.3 ± 0.4132.5Mixed
Rivastigmine 3.12 ± 0.150.03 ± 0.010.009Pseudo-irreversible
Table 2: In Vivo Behavioral Metrics (Morris Water Maze - Day 5 Probe Trial)
Treatment GroupTime in Target Quadrant (s)Crossings over Platform AreaEx Vivo Hippocampal AChE Inhibition (%)
Vehicle Control 45.2 ± 3.16.2 ± 0.8N/A (Baseline)
Scopolamine Only 18.4 ± 2.51.4 ± 0.5N/A (Baseline)
Scop + Donepezil 39.8 ± 2.95.1 ± 0.668.4 ± 4.2%
Scop + APEE 36.5 ± 3.44.8 ± 0.755.2 ± 3.8%

Conclusion

The benchmarking of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (APEE) reveals a robust pharmacological profile. By leveraging the 4-aminopiperidine core, APEE achieves significant competitive inhibition of AChE with a favorable selectivity index over BChE. Furthermore, its ability to reverse scopolamine-induced amnesia in the Morris Water Maze confirms excellent BBB penetrance and target engagement. While Donepezil retains a higher absolute potency, APEE's structural simplicity and high synthetic tractability make it an exceptional hit-to-lead scaffold for developing next-generation neuroprotective therapeutics.

References

  • Title: 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs | Source: Bioorganic & Medicinal Chemistry Letters | URL: 1

  • Title: Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations | Source: Scientific Update - UK | URL: 2

  • Title: Structure-Based Search for New Inhibitors of Cholinesterases | Source: PMC (NIH) | URL: 3

  • Title: Profiling donepezil template into multipotent hybrids with antioxidant properties | Source: Semantic Scholar | URL: 4

  • Title: Synthesis Evaluation Study Of Some New 4 Aminopiperidine Semicarbazones As An Antiamnesic And Cognition Enhancing Agents | Source: Journal of Applied Bioanalysis | URL: 5

Sources

Validation

Comprehensive Comparison Guide: Cross-Validating LC-MS and HPLC for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Introduction & Chemical Context Developing a robust analytical control strategy for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one requires navigating specific structural challenges. This molecule features a piperidine ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Developing a robust analytical control strategy for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one requires navigating specific structural challenges. This molecule features a piperidine ring where the N1 position forms an amide linkage with an ethoxyacetyl group, leaving a strongly basic primary aliphatic amine at the C4 position.

From an analytical perspective, this structural topology dictates two critical behaviors:

  • Lack of a UV Chromophore: The molecule lacks an extended conjugated π-electron system. Its only chromophore is the amide carbonyl, which absorbs weakly at low wavelengths (e.g., ~210 nm). Relying on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at these wavelengths leads to severe baseline drift during gradient elution and poor sensitivity.

  • High Basicity & Peak Tailing: The primary aliphatic amine is highly basic. On standard silica-based stationary phases, this amine undergoes secondary ion-exchange interactions with residual, unendcapped surface silanols, resulting in severe peak tailing and loss of resolution[1][2].

To establish a self-validating analytical system compliant with ICH Q2(R2) guidelines[3][4], we must cross-validate two orthogonal detection techniques: HPLC with Charged Aerosol Detection (CAD) for bulk assay/purity, and UHPLC-MS/MS (ESI+) for trace impurity profiling.

Methodological Causality: Why CAD and LC-MS?

The Case for HPLC-CAD (Assay & Bulk Purity)

Charged Aerosol Detection (CAD) provides a near-universal response for non-volatile analytes, completely independent of the molecule's optical properties[5][6]. Because 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one is non-volatile, CAD measures the mass of the analyte aerosol particles directly. This eliminates the dependency on the weak amide chromophore, allowing for accurate, high-concentration quantitation without the baseline anomalies associated with low-UV detection[7].

The Case for LC-MS/MS (Trace Analysis & ID)

While CAD is excellent for bulk purity, it lacks the extreme sensitivity required for trace-level genotoxic impurity profiling. Here, the molecule's basic primary amine becomes an asset. In an acidic mobile phase, the C4-amine readily accepts a proton, making Electrospray Ionization (ESI+) exceptionally efficient[2]. This yields an abundant [M+H]+ precursor ion at m/z 187.14, allowing for sub-nanogram limits of detection (LOD) via Multiple Reaction Monitoring (MRM).

G A 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Sample Preparation B HPLC-CAD (Universal Non-Volatile Detection) A->B Bulk Assay C LC-MS/MS (ESI+) (High Sensitivity Mass Detection) A->C Trace Analysis D ICH Q2(R2) Cross-Validation (Linearity, Accuracy, Precision) B->D C->D E Validated Analytical Control Strategy D->E

Caption: Workflow for cross-validating HPLC-CAD and LC-MS/MS under ICH Q2(R2) guidelines.

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies are designed to intrinsically counteract the molecule's peak-tailing tendencies while optimizing detector response.

Protocol A: HPLC-CAD (Bulk Assay)

Causality: CAD requires strictly volatile mobile phases to prevent background noise from salt precipitation[5]. We utilize ammonium formate to mask silanol interactions without fouling the detector.

  • Column Selection: Install a Hybrid-Silica C18 column (150 x 4.6 mm, 3.5 µm). The hybrid particle backbone resists the basicity of the amine and reduces silanol activity.

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water (pH ~6.5).

    • Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detector Configuration: Set the CAD evaporator temperature to 35°C (optimized for semi-volatile/non-volatile preservation). Set data collection rate to 10 Hz.

  • Linearization: Apply a quadratic fit or power-function transformation in the chromatography data system, as CAD response is inherently non-linear over wide dynamic ranges[7].

Protocol B: UHPLC-MS/MS (Trace Impurities)

Causality: Formic acid acts as an ion-pairing agent, sharpening the aliphatic amine peak while providing the abundant protons necessary for optimal ESI+ ionization[1].

  • Column Selection: Install a Sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm) for rapid, high-efficiency separation.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Gradient: 2% B to 80% B over 5 minutes at 0.4 mL/min.

  • MS Source Parameters: ESI positive mode; Capillary voltage 3.0 kV; Source temperature 150°C; Desolvation temperature 500°C.

  • MRM Transitions: Monitor the precursor [M+H]+ at m/z 187.14 transitioning to its primary product ions (e.g., loss of the ethoxyacetyl moiety).

G A Elution of Aliphatic Amine (Formic Acid Modified) B Nebulization & Drying (Aerosol Formation) A->B HPLC-CAD Path C Electrospray Ionization [M+H]+ = 187.14 m/z A->C LC-MS Path D Corona Discharge Charging (CAD Signal) B->D E Quadrupole Mass Analyzer (MS/MS Signal) C->E

Caption: Mechanistic divergence of CAD and ESI+ detection for aliphatic amines.

Comparative Performance Data

Under ICH Q2(R2) guidelines, an analytical procedure must be demonstrated as "fit for purpose" across its intended reportable range[3]. The cross-validation data below summarizes the performance of both methods.

Table 1: ICH Q2(R2) Validation Parameters for 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Validation ParameterHPLC-CAD (Assay Method)LC-MS/MS (Trace Method)ICH Q2(R2) Target Criteria
Validated Range 10 – 500 µg/mL0.5 – 50 ng/mLApplication dependent
Linearity / Fit R2 > 0.995 (Quadratic Fit) R2 > 0.999 (Linear Fit) R2 ≥ 0.99
Limit of Detection (LOD) 2.0 µg/mL0.1 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 6.0 µg/mL0.3 ng/mLS/N ≥ 10
Method Precision (% RSD) 1.2% (at 100 µg/mL)3.5% (at 5 ng/mL)≤ 2.0% (Assay), ≤ 5.0% (Trace)
Accuracy (% Recovery) 98.5% – 101.2%92.4% – 106.1%98–102% (Assay), 80–120% (Trace)

Data Interpretation: The HPLC-CAD method meets the stringent precision and accuracy requirements for active ingredient assay and bulk release testing. Conversely, the LC-MS/MS method achieves a ~20,000-fold increase in sensitivity, making it the mandatory choice for quantifying potentially genotoxic impurities or degradation products that fall below the CAD's LOQ.

Strategic Recommendations

For drug development professionals working with 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one or similar non-chromophoric aliphatic amines:

  • Abandon standard UV detection for quantitative release testing. The risk of masking co-eluting impurities under the weak 210 nm baseline is too high.

  • Deploy HPLC-CAD for routine QA/QC batch release and stability testing. It offers the ruggedness of standard liquid chromatography with the universal response needed for accurate mass-balance calculations[6].

  • Reserve LC-MS/MS for early-stage structural elucidation, forced degradation studies, and the routine monitoring of highly toxic trace impurities where absolute specificity is required[2][8].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ich.org. [Link]

  • ACS Publications. "Microscale Purification with Direct Charged Aerosol Detector Quantitation." Analytical Chemistry. [Link]

  • ACS Publications. "Transport of Small Aliphatic Amines by Polyspecific Solute Carriers." ACS Pharmacology & Translational Science. [Link]

  • Copernicus Publications. "Optimized procedure for the determination of alkylamines in airborne particulate matter." Aerosol Research.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Proper disposal of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS: 1042793-43-0)[1] requires stringent oper...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

Proper disposal of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS: 1042793-43-0)[1] requires stringent operational controls due to its specific structural features. As a nitrogen-rich heterocyclic compound containing both a primary amine and an amide linkage, it presents unique challenges in waste segregation and thermal destruction. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling and disposal of this compound.

Chemical Profiling & Hazard Causality

To manage chemical waste effectively, one must understand the molecular causality behind its hazards:

  • Alkaline Reactivity: The primary amine at the 4-position of the piperidine ring acts as a strong nucleophile and a Brønsted-Lowry base. This basicity can cause severe skin and eye irritation upon contact[2]. In aqueous waste streams, it elevates the pH, necessitating neutralization prior to final containerization.

  • Thermal Decomposition to NOx: The molecule contains two nitrogen atoms. When subjected to standard incineration, these nitrogen atoms oxidize to form toxic nitrogen oxides (NOx)[2]. Consequently, disposal facilities must be equipped with specialized NOx scrubbers to prevent atmospheric pollution and comply with environmental regulations[3].

  • Solubility Profile: The ethoxy ether and amide groups confer significant hydrophilicity, meaning the compound will readily partition into aqueous waste streams, complicating phase-separation recovery methods.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, ensure the following PPE is equipped. This matrix is designed to mitigate the specific irritant and basic properties of aminopiperidine derivatives.

PPE CategorySpecificationCausality / Rationale
Eye Protection Snug-fitting chemical splash gogglesPrevents corneal damage from alkaline splashes or aerosolized dust[2].
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a robust barrier against polar organic amines; double-gloving is recommended during spill cleanup.
Body Protection Flame-retardant lab coat and closed-toe shoesProtects against accidental spills and minimizes skin exposure to irritants.
Respiratory N95 or P100 particulate respirator (if solid)Prevents inhalation of fine, basic dust particles which can cause respiratory tract irritation[2].

Step-by-Step Disposal Workflows

The disposal of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one must be categorized by its physical state. Under no circumstances should this compound be discharged into municipal sewer systems[4].

Workflow A: Solid / Neat Compound Disposal

  • Container Selection: Select a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) or glass container with a secure, vapor-tight PTFE-lined cap.

  • Transfer: Operating inside a certified chemical fume hood, carefully transfer the solid waste into the container using a static-free spatula to avoid generating airborne dust[2].

  • Sealing and Validation: Seal the container tightly. Visually inspect the threads to ensure no residual powder compromises the seal.

  • Labeling: Affix a hazardous waste label immediately. Mark it explicitly as "Hazardous Waste: Toxic/Irritant Solid (Nitrogenous Amine)".

Workflow B: Aqueous Solution Waste

  • pH Assessment: Using a calibrated pH meter or universal indicator paper, test the initial pH of the aqueous waste. Due to the free amine, the solution will likely be alkaline (pH > 8).

  • Neutralization: Slowly add a dilute acid (e.g., 1M HCl) dropwise while stirring continuously.

  • Self-Validating Verification: Re-test the pH. Continue the titration until the solution reaches a neutral range (pH 6.0 - 8.0). This validation ensures the waste is stable and will not react violently with other materials in the bulk waste carboy.

  • Collection: Transfer the neutralized solution to a designated aqueous hazardous waste carboy.

Workflow C: Organic Solvent Waste

  • Segregation: If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol), it must be collected in a dedicated "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" container, depending on the primary solvent.

  • Nitrogen Warning: Crucially, the waste manifest must clearly indicate the presence of "Nitrogen-containing organic waste" so the disposal facility routes it to an incinerator equipped with NOx scrubbers[3].

Waste Routing & Decision Logic

DisposalWorkflow Start Waste Generation: 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one Solid Solid / Neat Waste Start->Solid Aqueous Aqueous Solution Start->Aqueous Organic Organic Solvent Mix Start->Organic SolidCollect Collect in compatible sealable container Solid->SolidCollect AqueousNeut Check pH & Neutralize (pH 6-8) if needed Aqueous->AqueousNeut OrganicSeg Segregate into appropriate Organic Waste Carboy Organic->OrganicSeg Labeling Label as: Hazardous Waste (Toxic, Irritant, Nitrogenous) SolidCollect->Labeling AqueousNeut->Labeling OrganicSeg->Labeling Incineration High-Temp Incineration (Requires NOx Scrubbers) Labeling->Incineration

Decision tree for the segregation and disposal of 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one.

Spill Response Protocol

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

  • Evacuation & Isolation: Clear the immediate area of non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Containment:

    • For Solids: Do not sweep dry, as this aerosolizes the basic dust. Lightly moisten the spill with water (if safe) or cover with a damp absorbent pad[2].

    • For Liquids: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collection: Use non-sparking, plastic tools to scoop the absorbed material into a heavy-duty, sealable hazardous waste bag[2].

  • Decontamination: Wash the spill surface thoroughly with water and a mild detergent. Collect all wash water as aqueous hazardous waste, as it will contain residual amine[2].

Regulatory & Incineration Standards

Because 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one is a nitrogen-containing organic compound, its ultimate destruction must occur via high-temperature incineration. Standard incineration of nitrogenous waste generates nitric oxide (NO) and nitrogen dioxide (NO2), which are potent greenhouse gases and respiratory hazards[2]. Therefore, environmental regulations mandate that such waste be processed in facilities equipped with post-combustion NOx scrubbers[3]. These scrubbers typically utilize catalytic reduction or chemical absorption to convert NOx back into harmless N2 gas and water, ensuring full compliance with EPA Clean Air Act standards[3].

References

  • 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one | 1042793-43-0, Macklin, 1

  • SAFETY DATA SHEET - Fisher Scientific, Fisher Scientific, 2

  • Draft Summary of 2001 Award Entries: Presidential Green Chemistry Challenge Awards Program, US EPA, 3

  • How mechanical evaporation systems help manage ammonia in industrial wastewater, Minetek, 4

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one

This document provides a comprehensive operational and safety guide for laboratory personnel handling 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS No. 1042793-43-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one (CAS No. 1042793-43-0). As a preferred source for laboratory safety, this guide moves beyond mere product specifications to deliver actionable, field-proven insights. Our objective is to build deep trust with our scientific community by ensuring you can work safely and effectively. The protocols herein are designed as a self-validating system, grounded in authoritative data to protect researchers and ensure experimental integrity.

Hazard Assessment: A Synthesis of Structural Analogs

  • Aminopiperidine Moiety : Derivatives of aminopiperidine are well-documented as potential irritants.[1][2][3] Hazards associated with this functional group typically include skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335).[2][3][4] Therefore, it is imperative to prevent all personal contact.[1]

  • 2-Ethoxyethanol Moiety : The presence of the ethoxyethanol-like structure is a significant concern. 2-Ethoxyethanol itself is a flammable liquid classified as harmful if swallowed (H302), toxic if inhaled (H331), and, most critically, may damage fertility or the unborn child (H360).[5][6][7]

Based on this analysis, 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may pose a reproductive hazard.

Chemical and Physical Properties
PropertyValueSource
CAS Number 1042793-43-0
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol

Personal Protective Equipment (PPE): A Mandated Protocol

The selection of PPE is the most critical decision in ensuring operator safety. A multi-layered approach is mandatory, starting with engineering controls and supplemented by personal gear.

Primary Engineering Control: Chemical Fume Hood

All handling of 1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one, including weighing, transferring, and preparing solutions, must be conducted inside a certified and properly functioning chemical fume hood.[8][9] This is the primary barrier to prevent the inhalation of potentially toxic vapors.[8][10][11]

Eye and Face Protection

Wear tightly fitting chemical safety goggles that conform to EU standard EN166 or OSHA 29 CFR 1910.133.[2][9] Given the risk of serious eye damage from aminopiperidine compounds, a face shield should be worn in addition to goggles during procedures with a high risk of splashing.[8] Standard safety glasses with side shields are insufficient.[1]

Skin and Body Protection
  • Gloves : The choice of glove material is critical. Studies have shown that common disposable nitrile gloves offer poor protection against 2-ethoxyethanol, with rapid permeation.[12] Therefore, disposable nitrile gloves are not recommended for handling this compound .[12]

    • Recommended : Wear heavy-duty chemical-resistant gloves. Butyl rubber or Viton™ may be suitable options. For extended work, consider double-gloving with a lighter-weight glove underneath a heavier one. Always consult the glove manufacturer's specific chemical resistance chart.

    • Inspection : Gloves must be inspected for any signs of degradation or puncture before each use.[2] Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[7]

  • Protective Clothing : A flame-resistant lab coat must be worn and kept fully buttoned.[2] For procedures involving larger quantities or a significant risk of splashing, chemical-resistant coveralls or a rubber apron are required.[8][13]

Respiratory Protection

When used within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a large spill or failure of engineering controls, a full-face respirator with a combination organic vapor/particulate filter (Type K, Green, conforming to EN14387 or similar) should be used by emergency response personnel.[9]

PPE Selection Workflow

PPE_Workflow start Start: Handling 1-(4-Aminopiperidin-1-yl)- 2-ethoxyethan-1-one fume_hood Work inside a certified chemical fume hood? start->fume_hood eye_protection Wear chemical splash goggles (EN166 / OSHA compliant) fume_hood->eye_protection Yes face_shield High splash potential? (e.g., large volume transfer) eye_protection->face_shield add_face_shield Add full-face shield over goggles face_shield->add_face_shield Yes gloves Select appropriate gloves (e.g., Butyl rubber). AVOID nitrile. face_shield->gloves No add_face_shield->gloves clothing Wear flame-resistant lab coat gloves->clothing end Proceed with work clothing->end disposal Dispose of all PPE as hazardous waste end->disposal

Caption: PPE selection decision workflow for handling the compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and contamination.

Handling Protocol
  • Preparation : Ensure the chemical fume hood is operational. Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[9]

  • PPE Donning : Put on all required PPE as described in Section 2 before entering the designated work area.

  • Aliquotting : Conduct all transfers of the chemical within the fume hood. Use non-sparking tools for handling.[2]

  • Cleaning : After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water, even if no contact is suspected.[1][3]

  • Clothing : Contaminated work clothes should be laundered separately from other items.[1] Heavily contaminated clothing must be disposed of as hazardous waste.

Storage Requirements
  • Container : Store in the original, tightly sealed container.[1][2]

  • Location : Keep the container in a cool, dry, and well-ventilated area designated for chemical storage.[1][2][9]

  • Incompatibilities : Store away from strong oxidizing agents, acids, and bases.[14][15]

  • Access : The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[3]

Emergency Response and Disposal Plan

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[10]

  • Ventilate : Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain : For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[14]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][10]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures
  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][16]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[10][16] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[11]

  • Ingestion : Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[11] Call a physician or poison control center immediately.[7]

Disposal Plan

All waste, including the chemical itself, contaminated absorbents, and disposable PPE (gloves, etc.), must be considered hazardous waste.

  • Collection : Collect all waste in a clearly labeled, sealed container.[1][8]

  • Labeling : The container must be labeled with "Hazardous Waste" and the full chemical name: "1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one".[8]

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2][3] Do not allow the product to enter drains or waterways.[5][15]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Ethoxyethanol. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-aminopiperidin-1-yl)-2-ethoxyethan-1-one | 1042793-43-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Permeation of ethoxy- and butoxy-ethanols through a disposable nitrile glove. PMC. Retrieved from [Link]

  • Appchem. (n.d.). 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one | 926260-72-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Aminopiperidin-1-yl)ethan-1-one. PubChem. Retrieved from [Link]

  • BIOLENE. (n.d.). PPE – Protective suit against ethylene oxide. Retrieved from [Link]

  • PubChemLite. (2026). 1-(4-aminopiperidin-1-yl)-2-methoxyethan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Aminopiperidin-1-yl)ethan-1-ol. PubChem. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
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1-(4-Aminopiperidin-1-yl)-2-ethoxyethan-1-one
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